(R)-(+)-Dimethindene maleate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
InChI Key |
SWECWXGUJQLXJF-DASCVMRKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Stereospecific Synthesis of (R)-(+)-Dimethindene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecific synthesis of (R)-(+)-Dimethindene, the eutomer responsible for the H1 receptor antagonist activity of this pharmaceutical agent. While the industrial synthesis typically produces a racemic mixture, this document focuses on the methods for obtaining the enantiomerically pure (R)-(+)-isomer, which is crucial for targeted therapeutic applications and minimizing potential side effects associated with the distomer.
The primary and most established method for obtaining enantiomerically pure dimethindene (B1670660) is through the resolution of the racemic mixture. This guide will detail the common racemic synthesis pathway and then elaborate on chiral resolution techniques. Additionally, a prospective asymmetric synthesis route for a key intermediate will be explored, offering a potential avenue for future research and process optimization.
Racemic Synthesis of Dimethindene
The industrial synthesis of dimethindene is a well-documented multi-step process that begins with the alkylation of diethyl benzylmalonate. The resulting intermediate undergoes saponification, cyclization, and finally, addition of an ethylpyridine group to yield racemic dimethindene.
Synthetic Pathway for Racemic Dimethindene
Unveiling the Stereoselective Pharmacology of Dimethindene Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethindene (B1670660), a first-generation antihistamine, is clinically available as a racemic mixture. However, its pharmacological activity is stereoselectively distributed between its two enantiomers, (R)-(-)-dimethindene and (S)-(+)-dimethindene. This technical guide provides an in-depth analysis of the distinct pharmacological profiles of these enantiomers, offering valuable insights for research and drug development. The (R)-enantiomer is a potent histamine (B1213489) H1 receptor antagonist, responsible for the antihistaminic effects of the racemate, while the (S)-enantiomer displays a remarkable and selective antagonist activity at the muscarinic M2 receptor.[1][2] This stereoselectivity underscores the importance of chiral separation and individual enantiomer characterization in drug development.
Receptor Binding Affinity and Functional Activity
The pharmacological divergence of dimethindene enantiomers is most evident in their receptor binding affinities. The (R)-(-)-enantiomer is the eutomer for histamine H1 receptor binding, exhibiting high affinity and potent antagonist activity.[1] Conversely, the (S)-(+)-enantiomer is a potent and selective antagonist of the muscarinic M2 receptor, with significantly lower affinity for other muscarinic receptor subtypes (M1, M3, M4).[1][3][4]
The following tables summarize the quantitative data on the binding affinities (pKi) and functional antagonist potencies (pA2) of the dimethindene enantiomers at histamine H1 and muscarinic receptors.
| Enantiomer | Receptor | pKi / pA2 Value | Reference Tissue/Cell Line |
| (R)-(-)-Dimethindene | H1 | pA2 = 9.42 | Guinea-pig ileum |
| (S)-(+)-Dimethindene | H1 | pA2 = 7.48 | Guinea-pig ileum |
| M1 | pKi = 7.08 | Human neuroblastoma NB-OF 1 cells | |
| M2 | pKi = 7.78 | Rat heart | |
| M3 | pKi = 6.70 | Pancreas | |
| M4 | pKi = 7.00 | Rat striatum |
Table 1: Receptor Binding Affinities and Functional Antagonist Potencies of Dimethindene Enantiomers. [1][3][4]
Signaling Pathways
The distinct receptor targets of the dimethindene enantiomers translate to the modulation of different intracellular signaling cascades.
(R)-(-)-Dimethindene: Histamine H1 Receptor Antagonism
As an antagonist of the histamine H1 receptor, (R)-(-)-dimethindene blocks the canonical Gq/11 protein-coupled signaling pathway. Activation of the H1 receptor by histamine typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this cascade, (R)-(-)-dimethindene mitigates the downstream effects of histamine, such as smooth muscle contraction and increased vascular permeability.[5]
(S)-(+)-Dimethindene: Muscarinic M2 Receptor Antagonism
(S)-(+)-dimethindene exerts its effects by antagonizing the muscarinic M2 receptor, which is coupled to Gi/o proteins. Activation of the M2 receptor by acetylcholine (B1216132) typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as inwardly rectifying potassium channels, leading to hyperpolarization and inhibitory cellular responses. By blocking the M2 receptor, (S)-(+)-dimethindene prevents these inhibitory effects.[2][6]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of dimethindene enantiomers for histamine H1 and muscarinic receptors.
General Protocol:
-
Membrane Preparation: Tissues (e.g., guinea pig cerebral cortex, rat heart) or cells expressing the receptor of interest (e.g., CHO cells transfected with human muscarinic receptor subtypes) are homogenized in a suitable buffer and centrifuged to obtain a membrane preparation.[7]
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]pyrilamine for H1 receptors, [3H]N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled competitor (dimethindene enantiomers).[8]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is subtracted, and the concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., Guinea Pig Ileum Contraction)
Objective: To determine the functional antagonist potency (pA2) of dimethindene enantiomers at the histamine H1 receptor.
Protocol:
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[9]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1g.
-
Cumulative Concentration-Response Curve: Cumulative concentrations of an agonist (e.g., histamine) are added to the organ bath, and the resulting contractions are recorded.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (dimethindene enantiomer) for a predetermined period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis (Schild Plot): The dose-ratio (ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose-ratio - 1) against the negative logarithm of the antagonist concentration is constructed. The x-intercept of the linear regression gives the pA2 value.[10]
Pharmacokinetics
While comprehensive pharmacokinetic data for the individual enantiomers of dimethindene are limited, studies on the racemate provide some insights. Following oral administration, dimethindene is well absorbed. The mean residence time of the inhibitory effects of dimethindene has been reported to be longer than the mean residence time of the drug in the blood, suggesting a non-linear relationship between blood concentration and effect.[9][11] The half-life of racemic dimetindene after intravenous administration is approximately 5 hours.[12] Further studies are warranted to fully characterize the pharmacokinetic profiles of the individual (R)- and (S)-enantiomers, as differences in metabolism and clearance could have significant clinical implications.
Chiral Separation
The distinct pharmacological profiles of the dimethindene enantiomers necessitate their separation for individual characterization and potential therapeutic development. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed technique for the enantioselective separation of chiral drugs. Various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), are commercially available and can be screened for their ability to resolve the dimethindene enantiomers. Method development would involve optimizing the mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) and flow rate to achieve baseline separation of the two enantiomers.[13][14]
Conclusion
The pharmacological profile of dimethindene is a clear example of stereoselectivity in drug action. The (R)-(-)-enantiomer is a potent histamine H1 receptor antagonist, while the (S)-(+)-enantiomer is a selective muscarinic M2 receptor antagonist. This detailed technical guide, summarizing their receptor affinities, signaling pathways, and relevant experimental protocols, provides a valuable resource for researchers and drug development professionals. A thorough understanding of the distinct properties of each enantiomer is crucial for the rational design of more selective and efficacious therapeutic agents and for advancing our understanding of H1 and M2 receptor pharmacology. Future research should focus on elucidating the complete pharmacokinetic profiles of the individual enantiomers and developing robust analytical methods for their quantification in biological matrices.
References
- 1. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (S)-(+)-Dimethindene maleate | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dimetindene H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethindene | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 7. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Time course of the effect of intravenous dimetindene maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. phx.phenomenex.com [phx.phenomenex.com]
(R)-(+)-Dimethindene Maleate: A Technical Guide to its H1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of dimethindene (B1670660) enantiomers to the histamine (B1213489) H1 receptor. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Dimethindene is a chiral compound, existing as two enantiomers: (R)-(-)-dimethindene and (S)-(+)-dimethindene. The commercially available form is typically a racemic mixture of these two, known as dimethindene maleate. Notably, the antihistaminic activity of dimethindene resides primarily in the (R)-(-)-enantiomer.[1][2] This document will present the binding affinity data for both the active (R)-(-)-enantiomer and the less active (S)-(+)-enantiomer, which corresponds to the requested dextrorotatory form, for a thorough comparative analysis.
Quantitative Binding Affinity Data
The binding affinity of dimethindene and its enantiomers to the histamine H1 receptor has been determined through various experimental assays. The data presented below is a compilation from multiple studies, providing a comprehensive overview of the differential binding characteristics of each form.
| Compound | Parameter | Value | Receptor Source | Notes |
| (S)-(+)-Dimethindene | pKi | 5.61 | Histamine H1 Receptor | Significantly lower affinity compared to the (R)-(-)-enantiomer. |
| pA2 | 7.7 | Guinea-pig ileum | Functional assay measuring antagonist potency. | |
| (R)-(-)-Dimethindene | pKi | 7.16 | Histamine H1 Receptor | The more potent enantiomer, showing approximately 35-fold higher affinity than the (S)-(+)-enantiomer. |
| Dimethindene Maleate (Racemate) | Ki | 0.69 nM | Cloned human histamine H1 receptors stably expressed in CHO-K1 cells | |
| pA2 | 9.3 | Guinea-pig ileum | Functional assay of the racemic mixture. |
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses.[3] Upon binding of an agonist like histamine, the receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the downstream cellular responses associated with H1 receptor activation, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. Dimethindene, acting as an inverse agonist, binds to the H1 receptor and stabilizes its inactive conformation, thereby blocking this signaling pathway.
References
An In-depth Technical Guide to the Chemical Properties and Stability of (R)-(+)-Dimethindene Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability profile of (R)-(+)-Dimethindene maleate (B1232345), a potent and selective histamine (B1213489) H1 receptor antagonist. This document consolidates critical data on its physicochemical characteristics, solubility, and stability under various stress conditions, including hydrolysis, oxidation, and thermal exposure. Detailed experimental methodologies for stability-indicating analyses are presented, alongside a discussion of its known degradation pathways. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of pharmaceutical formulations containing (R)-(+)-Dimethindene maleate.
Chemical and Physical Properties
This compound is the maleate salt of the R-enantiomer of dimethindene (B1670660), a first-generation antihistamine. The antihistaminic activity primarily resides in the (R)-enantiomer.[1] It is a white to off-white crystalline powder.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈N₂O₄ | [3][4] |
| Molecular Weight | 408.5 g/mol | [3] |
| Melting Point | 159-161 °C | [2] |
| Boiling Point | Not available | |
| pKa (Strongest Basic) | 9.7 (Predicted) | [1][4] |
| pKa (Strongest Acidic) | 18.19 (Predicted) | [1] |
Solubility
The solubility of this compound in various solvents is a critical parameter for formulation development and analytical method design.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [2] |
| Methanol (B129727) | Soluble | [2] |
| Methanol | Slightly Soluble: 0.1-1 mg/ml | [5] |
| DMSO | Sparingly Soluble: 1-10 mg/ml | [5] |
Stability Profile
Understanding the stability of this compound under various stress conditions is essential for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. Forced degradation studies have been conducted to elucidate its degradation pathways.
Summary of Stability
This compound is relatively stable under aqueous, acidic, and thermal stress conditions. However, significant degradation is observed under basic and oxidative conditions.
Table 3: Summary of Forced Degradation Studies on Dimethindene Maleate
| Stress Condition | Stability | Degradation Products | Reference |
| Aqueous (Water) | Stable | - | |
| Acidic Hydrolysis | Stable | - | |
| Basic Hydrolysis | Degrades | Three degradation products formed | [6][7] |
| Oxidative | Degrades | Three degradation products formed | [6][7] |
| Thermal | Stable at 70°C | - | |
| Photolytic | Data not available | - |
Known Impurities and Degradation Products
Several impurities related to the synthesis and degradation of dimethindene maleate have been identified. These include:
-
2-Ethylpyridine: A known starting material or impurity from the synthesis process.
-
Dimetindene Maleate - Impurity A (2-Ethylpyridine) [8]
-
Dimetindene Maleate - Impurity B (Hydrochloride Salt) [9]
-
Dimetindene Maleate - Impurity C [8]
-
Dimetindene Maleate - Impurity D [8]
-
Dimetindene Maleate - Impurity E (Hydrochloride Salt) [9]
-
Dimetindene Maleate - Impurity F (Hydrochloride Salt)
-
Dimetindene Maleate - Impurity G (Freebase and Hydrochloride Salt)
-
Dimetindene Maleate - Impurity H [8]
-
Dimetindene Maleate - Impurity I (Maleate Salt and Freebase) [9][10]
While forced degradation studies have shown the formation of degradation products under basic and oxidative stress, the specific structures of these degradants are not fully elucidated in the available literature.
Experimental Protocols
The following section details the methodologies for stability-indicating analysis of this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A robust stability-indicating HPLC method is crucial for separating this compound from its degradation products and impurities.
4.1.1. Method 1: Ion-Pair Reversed-Phase HPLC [11]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: ODS type, 5 µm particle size, 250 x 4.6 mm dimension.[11]
-
Mobile Phase: 40% Methanol in water, containing 0.02% 1-heptane sulfonate, with the pH adjusted to 3.5 using sulfuric acid.[11]
-
Flow Rate: 1.0 mL/minute.[11]
-
Detection: UV at 260 nm.[11]
-
Injection Volume: 20 µL.
4.1.2. Method 2: Cyanopropyl-Bonded Stationary Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution.
-
Detection: UV detection.
Forced Degradation Study Protocol
The following protocols are based on general guidelines for forced degradation studies and specific information found for dimethindene maleate. The extent of degradation should ideally be in the range of 5-20%.[12][13]
4.2.1. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
4.2.2. Acid Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Keep the solution at room temperature or heat to an elevated temperature (e.g., 60 °C) for a specified period.
-
Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide (B78521) before analysis.
4.2.3. Basic Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid before analysis.
4.2.4. Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for a specified period, protected from light.
4.2.5. Thermal Degradation
-
Expose a solid sample of this compound to a high temperature (e.g., 70°C) in a stability chamber for a specified period.[11]
-
Dissolve the sample in a suitable solvent for analysis.
4.2.6. Photolytic Degradation
-
Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Samples should be analyzed at appropriate time points.
Signaling Pathway and Experimental Workflows
This compound primarily acts as a histamine H1 receptor antagonist.
Caption: Mechanism of action of this compound.
Caption: Workflow for forced degradation studies.
Storage and Handling
Based on its stability profile, the following storage conditions are recommended for this compound:
-
Storage Temperature: Store at -20°C for long-term stability.
-
Protection: Protect from light and moisture.
-
Incompatibilities: Avoid strong oxidizing agents.
Conclusion
This technical guide has summarized the key chemical properties and stability characteristics of this compound. The compound is stable under acidic and thermal stress but is susceptible to degradation in basic and oxidative environments. The provided HPLC methodologies offer a robust framework for the quality control and stability assessment of this active pharmaceutical ingredient. Further research is warranted to fully characterize the structures of its degradation products to gain a more complete understanding of its stability profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethindene Maleate | C24H28N2O4 | CID 5282414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Dimetindene Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. biomedres.us [biomedres.us]
- 13. biomedres.us [biomedres.us]
The Genesis of a First-Generation Antihistamine: A Technical Guide to Dimethindene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethindene (B1670660), a first-generation antihistamine, has been a therapeutic staple for allergic conditions and pruritus for over six decades. Patented in 1958 and introduced into medical use in 1960, its discovery marked a significant advancement in the symptomatic treatment of histamine-mediated disorders.[1] This technical guide provides an in-depth exploration of the discovery, history, and pharmacological profile of Dimethindene. It details the core preclinical and clinical data that established its efficacy and safety, presents its mechanism of action through signaling pathway diagrams, and outlines its original synthesis. All quantitative data are summarized in structured tables, and key experimental protocols are described to provide a comprehensive resource for researchers and drug development professionals.
Discovery and Historical Context
Dimethindene emerged during a period of intensive research and development of antihistaminic compounds in the mid-20th century. Following the identification of the first antihistamines in the 1940s, the scientific community focused on developing agents with improved potency and varied side-effect profiles. Dimethindene, an indene (B144670) derivative, was synthesized and identified as a potent histamine (B1213489) H1 receptor antagonist. It is commonly formulated as Dimethindene maleate (B1232345) for therapeutic use.[1]
Mechanism of Action
Dimethindene exerts its therapeutic effects primarily through two distinct mechanisms:
-
Histamine H1 Receptor Antagonism: As a selective H1 receptor antagonist, Dimethindene competitively inhibits the binding of histamine to its receptor on target cells. This action blocks the cascade of events that lead to the classic symptoms of an allergic response, such as increased capillary permeability, vasodilation, and smooth muscle contraction.[2]
-
Muscarinic M2 Receptor Antagonism: Dimethindene also exhibits antagonist activity at muscarinic M2 receptors, which contributes to its anticholinergic effects.[1]
Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the downstream effects of histamine. Dimethindene blocks this pathway by preventing the initial binding of histamine to the H1 receptor.
Preclinical Pharmacology
Preclinical studies were instrumental in characterizing the antihistaminic and anticholinergic properties of Dimethindene. These studies typically involved in vitro receptor binding assays and in vivo models of allergic inflammation.
Receptor Binding Affinity
The binding affinity of Dimethindene for histamine H1 and muscarinic M2 receptors has been quantified in various studies.
| Receptor | Ligand | Preparation | Assay Type | Affinity (pKi/pA2) | Reference |
| Histamine H1 | [³H]mepyramine | Guinea pig cerebral cortex | Radioligand Binding | 9.3 (pA2) | [3] |
| Muscarinic M2 | [³H]N-methylscopolamine | Rat heart homogenates | Radioligand Binding | 7.78 (pKi) | [3] |
| Muscarinic M1 | [³H]N-methylscopolamine | Human neuroblastoma NB-OF 1 cells | Radioligand Binding | 7.08 (pKi) | [3] |
| Muscarinic M3 | [³H]N-methylscopolamine | Rat pancreas homogenates | Radioligand Binding | 6.70 (pKi) | [3] |
| Muscarinic M4 | [³H]N-methylscopolamine | Rat striatum homogenates | Radioligand Binding | 7.00 (pKi) | [3] |
Experimental Protocols
Histamine H1 Receptor Competitive Binding Assay:
-
Membrane Preparation: Homogenize guinea pig cerebral cortex in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Assay Incubation: In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand [³H]mepyramine, and varying concentrations of unlabeled Dimethindene.
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Dimethindene to determine the IC50 value, from which the pA2 value can be calculated.[4]
Muscarinic M2 Receptor Functional Antagonism Assay:
-
Tissue Preparation: Isolate guinea pig left atria and mount in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction Induction: Stimulate the atria electrically to induce regular contractions.
-
Agonist Response: Administer a muscarinic agonist (e.g., carbachol) to induce a negative inotropic effect (reduction in the force of contraction).
-
Antagonist Application: Introduce varying concentrations of Dimethindene and allow it to equilibrate with the tissue.
-
Response Measurement: Re-administer the muscarinic agonist and measure the attenuated response in the presence of Dimethindene.
-
Data Analysis: Construct Schild plots to determine the pA2 value, representing the negative logarithm of the molar concentration of the antagonist that necessitates a twofold increase in the agonist concentration to produce the same response.
Clinical Pharmacology and Efficacy
The clinical utility of Dimethindene has been established through numerous clinical trials for the treatment of allergic rhinitis and pruritus of various origins.
Pharmacokinetics
The pharmacokinetic profile of Dimethindene has been characterized in healthy volunteers.
| Parameter | Route | Value | Reference |
| Bioavailability (F) | Oral | ~70% | [5] |
| Time to Peak (Tmax) | Oral | 2 hours | [5] |
| Elimination Half-life (t½) | Oral | ~6 hours | [5] |
| Plasma Protein Binding | - | ~90% | [2] |
| Volume of Distribution (Vd) | Intravenous | - | [5] |
| Systemic Clearance (CLs) | Intravenous | - | [5] |
Clinical Efficacy in Allergic Rhinitis
Dimethindene has demonstrated significant efficacy in reducing the symptoms of seasonal allergic rhinitis.
| Study Design | Treatment | Patient Population | Key Findings | Reference |
| Double-blind, placebo-controlled, crossover | Dimethindene maleate 0.1% nasal spray vs. Placebo | 36 adults with seasonal allergic rhinitis | Statistically significant reduction in Total Nasal Symptom Score (p < 0.0001), running nose (p = 0.0032), sneezing (p < 0.0001), and nasal itching (p < 0.0001) compared to placebo. | [6] |
| Randomized, single-blind, reference-controlled | Dimethindene 0.1% nasal spray vs. Levocabastine 0.05% nasal spray | 100 children (<14 years) with seasonal allergic rhinitis | Statistically equivalent and therapeutically relevant reduction in total nasal symptom severity score for both treatments. | [7] |
| Double-blind, placebo-controlled, crossover | Dimethindene maleate sustained-release pellets (4 mg and 8 mg) vs. Placebo | 12 adults with grass pollen allergy | Statistically significant reduction (p < 0.05) in nasal response and clinical symptoms for at least 16 hours after treatment compared to placebo. | [8] |
Clinical Efficacy in Pruritus
Dimethindene has been shown to be effective in alleviating itching associated with various skin conditions.
| Study Design | Treatment | Patient Population | Key Findings | Reference |
| Double-blind, placebo-controlled | Dimethindene maleate 0.1% gel vs. Placebo | 20 healthy volunteers | Significant increase in itch threshold to intracutaneous histamine with Dimethindene gel compared to placebo. | [9] |
| Double-blind, placebo-controlled, multicenter | Dimethindene maleate drops (0.1 mg/kg/day or 0.05 mg/kg/day) vs. Placebo | 128 children (1-6 years) with chickenpox | Statistically significant superiority of both Dimethindene doses versus placebo in reducing the severity of itching. | [10] |
| Double-blind, randomized, comparative | Dimethindene gel vs. Placebo gel | 101 patients with insect bites or solar erythema | 88% of patients treated with Dimethindene were relieved from itching within 30 minutes, compared to 64% with placebo (p<0.01). | [11] |
Experimental Protocols
Clinical Trial for Allergic Rhinitis (Nasal Spray):
-
Patient Selection: Recruit adult patients with a history of seasonal allergic rhinitis to grass pollen, confirmed by skin prick tests and nasal provocation tests.
-
Study Design: Employ a double-blind, placebo-controlled, crossover design with adequate washout periods between treatments.
-
Treatment Administration: Administer single doses of Dimethindene maleate 0.1% nasal spray or a matching placebo to each nostril at specified intervals before allergen challenge.
-
Allergen Challenge: Expose patients to a controlled concentration of purified airborne grass pollen in a Vienna Challenge Chamber for a defined duration.
-
Symptom Assessment: Patients self-report nasal and ocular symptoms (e.g., runny nose, sneezing, itching) at regular intervals using a validated scoring system.
-
Data Analysis: Compare the Total Nasal Symptom Scores and individual symptom scores between the Dimethindene and placebo treatment groups using appropriate statistical tests.[6]
Synthesis of Dimethindene
The chemical synthesis of Dimethindene involves a multi-step process, a general workflow for which is outlined below.
A detailed synthetic procedure as described in the literature involves the following key transformations:
-
Alkylation: Diethyl benzylmalonate is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base like sodium to yield diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate.[12]
-
Cyclization: The resulting diester is then treated with polyphosphoric acid to induce an intramolecular cyclization, forming 2-(2-dimethylaminoethyl)indanone.[12]
-
Grignard-type Reaction: This ketone undergoes a reaction with a Grignard reagent prepared from 2-ethylpyridine and an organolithium reagent like phenyllithium to introduce the pyridylethyl group.[12]
-
Dehydration: The final step involves the dehydration of the resulting tertiary alcohol to form the double bond in the indene ring, yielding Dimethindene.
Conclusion
Dimethindene remains a relevant first-generation antihistamine due to its established efficacy in treating allergic rhinitis and pruritus. Its dual mechanism of action, involving both H1 and M2 receptor antagonism, contributes to its therapeutic effects and side-effect profile. This technical guide has provided a comprehensive overview of the historical development, pharmacological properties, and clinical applications of Dimethindene, supported by quantitative data and detailed experimental methodologies. The provided diagrams of its signaling pathway and synthetic workflow offer a clear visual representation of its core scientific principles. This document serves as a valuable resource for researchers and professionals in the field of drug development, offering a deep dive into the science behind this enduring antihistamine.
References
- 1. Dimetindene - Wikipedia [en.wikipedia.org]
- 2. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics of dimetindene after intravenous and oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerability of intranasally applied dimetindene maleate solution versus placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of intranasally applied dimetindene maleate solution. Multicenter study in children under 14 years suffering from seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-related control of allergic rhinitis symptoms by a H1-receptor antagonist. Finding the proper doses [correction of dosis] of dimethindene maleate in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of topical dimetindene in experimentally induced pruritus and weal and flare reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethindene maleate in the treatment of pruritus caused by varizella zoster virus infection in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Dimethindene maleate (Fenistil Gel) in the control of itching due to insect bites and sunburns | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (R)-(+)-Dimethindene Maleate for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-Dimethindene maleate (B1232345), the eutomer of the first-generation histamine (B1213489) H1 antagonist dimethindene (B1670660), is a potent and selective tool for investigating the role of the histaminergic system in the central nervous system (CNS). This technical guide provides an in-depth overview of its mechanism of action, key pharmacological data, detailed experimental protocols, and its applications in neuroscience research. With a primary focus on its high affinity for the H1 receptor, this document aims to equip researchers with the necessary information to effectively utilize (R)-(+)-Dimethindene maleate in their studies of neuronal signaling, behavior, and neurological disorders.
Core Mechanism of Action
This compound is a selective antagonist/inverse agonist of the histamine H1 receptor.[1][2] Histamine, a key neurotransmitter in the brain, exerts its effects through four G-protein coupled receptors (GPCRs), H1, H2, H3, and H4. The H1 receptor is predominantly coupled to the Gq/11 protein. Upon histamine binding, the H1 receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability, synaptic plasticity, and other crucial neuronal functions. This compound competitively binds to the H1 receptor, thereby blocking histamine-induced signaling.[2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities and pharmacokinetic parameters of dimethindene maleate. It is important to note that most studies have been conducted on the racemate, with the (R)-enantiomer being the active component for H1 receptor antagonism.
Table 1: In Vitro Receptor Binding Affinities of Dimethindene
| Target | Ligand | Preparation | Ki (nM) | pKi | Reference(s) |
| Histamine H1 Receptor | Dimethindene maleate | Guinea-pig cerebral cortex | 1.5 | 8.82 | [3] |
| Muscarinic M1 Receptor | Dimethindene maleate | Guinea-pig cerebral cortex | 64 | 7.19 | [3] |
| Muscarinic M2 Receptor | (S)-dimethindene | Transfected CHO cells | - | 7.52 | [1] |
| Serotonin Receptors | Dimethindene maleate | Guinea-pig cerebral cortex | Very Low Affinity | - | [3] |
Table 2: In Vitro Functional Potency of Dimethindene
| Assay | Preparation | pA2 | Reference(s) |
| Histamine-stimulated guinea-pig ileum | Guinea-pig ileum | 9.33 | [3] |
| Carbachol-stimulated guinea-pig ileum | Guinea-pig ileum | 6.7 | [3] |
Table 3: Pharmacokinetic Parameters of Dimethindene Maleate (4 mg oral dose in humans)
| Parameter | Value | Reference(s) |
| Time to maximal effect | 5 hours | [4] |
| Mean residence time of inhibitory effects | ~13 hours | [4] |
| Mean residence time in blood | ~8 hours | [4] |
Detailed Experimental Protocols
In Vitro: Histamine H1 Receptor Radioligand Binding Assay
This protocol is adapted from standard competitive binding assays and can be used to determine the affinity of this compound for the H1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Guinea-pig cerebral cortex membranes or membranes from cell lines expressing the H1 receptor.
-
Radioligand: [3H]-mepyramine (a selective H1 antagonist).
-
Test Compound: this compound.
-
Non-specific binding control: High concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea-pig cerebral cortex in cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [3H]-mepyramine (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, [3H]-mepyramine, non-specific binding control, and membrane preparation.
-
Competitive Binding: Assay buffer, [3H]-mepyramine, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of dimethindene that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol provides a general framework for assessing the anxiolytic or anxiogenic effects of this compound in rodents.
Objective: To evaluate the effect of this compound on anxiety-like behavior in mice or rats.
Materials:
-
Elevated plus maze apparatus.
-
Video tracking software.
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Syringes and needles for administration (e.g., intraperitoneal).
-
Experimental animals (mice or rats).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).[5]
-
Test Procedure:
-
Data Collection and Analysis: The software will automatically record parameters such as:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect. Total distance traveled can be used as a measure of overall locomotor activity.
Applications in Neuroscience Research
This compound serves as a valuable pharmacological tool to dissect the role of histaminergic signaling in various CNS functions and disorders.
-
Sleep-Wake Cycle: The histaminergic system is a key regulator of wakefulness. This compound can be used to investigate the specific contribution of H1 receptors in the transition between sleep and wake states and in response to wake-promoting stimuli.[6]
-
Cognition and Memory: Histaminergic neurons project to brain regions crucial for learning and memory, such as the hippocampus and cortex. By blocking H1 receptors, researchers can explore the role of histamine in cognitive processes. Studies with other H1 antagonists have shown effects on spatial working memory.
-
Anxiety and Mood Disorders: The histaminergic system is implicated in the regulation of mood and anxiety. The anxiolytic or anxiogenic potential of modulating H1 receptor activity can be investigated using behavioral models like the elevated plus maze.
-
Neurodevelopment: Histamine plays a role in neuronal differentiation and development. H1 receptor antagonists can be used to study the impact of histaminergic signaling on the formation and maturation of neuronal circuits.
-
Neurodegenerative Diseases: Neuroinflammation is a hallmark of many neurodegenerative disorders, including Alzheimer's and Parkinson's disease. Given the role of histamine in inflammation, this compound can be used in animal models of these diseases to explore the therapeutic potential of H1 receptor blockade.
Conclusion
This compound is a potent and selective H1 receptor antagonist with favorable characteristics for use as a research tool in neuroscience. Its high affinity for the H1 receptor and its ability to cross the blood-brain barrier, albeit minimally for a first-generation antihistamine, make it suitable for both in vitro and in vivo investigations. By providing detailed pharmacological data and experimental protocols, this guide aims to facilitate the use of this compound in elucidating the complex roles of the histaminergic system in brain function and disease. Further research, particularly comprehensive CNS receptor screening and its application in specific neurological disease models, will continue to refine our understanding of this valuable research compound.
References
- 1. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real time computation of in vivo drug levels during drug self-administration experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Enantiomeric Purity of Commercially Available (R)-(+)-Dimethindene Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-Dimethindene maleate (B1232345) is the pharmacologically active enantiomer of the first-generation antihistamine, dimethindene (B1670660). As with all single-enantiomer drug products, ensuring its enantiomeric purity is critical for maximizing therapeutic efficacy and minimizing potential side effects associated with the less active or inactive (S)-(-)-enantiomer. This technical guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of dimethindene and discusses the likely purity of the commercially available active pharmaceutical ingredient (API) based on established regulatory standards. While specific batch-to-batch data from manufacturers is not publicly available, this guide consolidates the scientific literature on chiral separation techniques and regulatory expectations to provide a thorough understanding for research and drug development professionals.
Introduction to Enantiomeric Purity and its Significance
Chiral molecules, or enantiomers, are stereoisomers that are non-superimposable mirror images of each other. While they often possess identical physical and chemical properties in an achiral environment, they can exhibit profound differences in their pharmacological and toxicological profiles within the chiral environment of the human body. The development of single-enantiomer drugs, such as (R)-(+)-Dimethindene, is driven by the desire to provide a more targeted therapeutic effect and an improved safety profile.
The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality attribute of a single-enantiomer drug. It is a measure of the extent to which one enantiomer is present in excess of the other. For (R)-(+)-Dimethindene maleate, a high enantiomeric purity ensures that the therapeutic activity is primarily due to the intended enantiomer and minimizes any potential off-target effects or additional metabolic burden from the (S)-(-)-enantiomer.
Enantiomeric Purity of Commercial this compound
A thorough review of publicly available data, including certificates of analysis and pharmacopeial monographs, did not yield specific quantitative data on the enantiomeric purity of commercially available this compound. Manufacturers of pharmaceutical-grade APIs are required to adhere to stringent quality control measures, but the exact enantiomeric purity of specific batches is proprietary information.
However, we can infer the likely purity based on international regulatory guidelines for pharmaceutical impurities. The International Council for Harmonisation (ICH) provides guidance on the control of impurities in new drug substances.[1][2] According to these guidelines, the undesired enantiomer in a single-enantiomer drug is treated as an impurity. For a drug substance with a maximum daily dose of 2 grams or less, the identification threshold for an impurity is typically 0.10% to 0.15%.[1] This implies that the enantiomeric purity of commercially available this compound is expected to be very high, with the (S)-(-)-enantiomer being controlled to a level below 0.15%. This would correspond to an enantiomeric excess of greater than 99.7%.
Table 1: Inferred Enantiomeric Purity of Commercial this compound Based on Regulatory Standards
| Parameter | Inferred Specification | Basis |
| (S)-(-)-Dimethindene Impurity | ≤ 0.15% | ICH Q3A(R2) Impurities in New Drug Substances[1][3] |
| Enantiomeric Excess (ee) | ≥ 99.7% | Calculated from the impurity limit |
| Enantiomeric Purity | ≥ 99.85% (R)-enantiomer | Calculated from the impurity limit |
Experimental Protocols for Enantiomeric Purity Determination
The determination of the enantiomeric purity of dimethindene requires specialized chiral separation techniques. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC for Dimethindene Enantiomers
This protocol is based on a method developed for the chiral separation of dimethindene maleate.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: CHIRALPAK® IB N-3 [4.6 x 250 mm, 3 μm].
-
Mobile Phase: Methanol: Diethylamine (DEA) (100/0.1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the dimethindene maleate sample in the mobile phase to a concentration of 1.0 mg/mL.
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will appear as separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is another highly efficient technique for the separation of enantiomers. In this method, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector as they move through the capillary under the influence of an electric field results in their separation.
Experimental Protocol: Chiral CE for Dimethindene Enantiomers
This protocol is adapted from published methods for the enantioselective determination of dimethindene in pharmaceutical formulations.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica (B1680970) capillary, typically 50-75 µm internal diameter.
-
Background Electrolyte (BGE): 20 mmol/L ε-aminocaproic acid buffer adjusted to pH 4.5 with acetic acid, containing 2.5 mg/mL carboxyethyl-β-cyclodextrin as the chiral selector and 0.1% (w/v) methylhydroxyethylcellulose to suppress electroosmotic flow.
-
Voltage: A constant driving current is typically applied, for example, 120 µA.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dilute the sample containing dimethindene maleate with demineralized water to an appropriate concentration.
-
Analysis: Introduce the sample into the capillary and apply the voltage. The enantiomers will migrate at different velocities and be detected as separate peaks. The enantiomeric excess is determined from the corrected peak areas.
Visualizations
Experimental Workflow for Enantiomeric Purity Determination
The following diagram illustrates a typical workflow for determining the enantiomeric purity of a pharmaceutical substance like this compound.
References
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (R)-(+)-Dimethindene Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethindene (B1670660) is a selective histamine (B1213489) H₁ antagonist, commercially available as a racemic mixture. The pharmacological activity often resides in a single enantiomer, making enantioselective synthesis a critical aspect of drug development. While a direct asymmetric synthesis for (R)-(+)-Dimethindene is not widely reported in the literature, this document outlines the established industrial synthesis of racemic dimethindene and provides a detailed, robust protocol for the chiral resolution of the racemate to isolate the desired (R)-(+)-enantiomer. The proposed resolution protocol is based on the well-established principle of diastereomeric salt formation, a scalable and economical method for obtaining enantiomerically pure compounds.
Introduction
Dimethindene is a first-generation antihistamine used to relieve itching and other allergic symptoms. It possesses a chiral center, and the two enantiomers can exhibit different pharmacological and toxicological profiles. The (R)-(+)-enantiomer is generally considered to be the more active component. Therefore, the production of enantiomerically pure (R)-(+)-Dimethindene is of significant interest. This document details the synthesis of the racemic precursor and a comprehensive protocol for its resolution.
Synthesis of Racemic Dimethindene
The industrial synthesis of racemic dimethindene is a multi-step process that has been optimized for yield and efficiency.[1] Greener synthetic routes using alternative solvents have also been explored to reduce the environmental impact.[1][2] The overall yield for the traditional process is approximately 10%, while newer, greener methods have improved this to 21-22%.[2]
Experimental Protocol: Synthesis of Racemic Dimethindene[3]
Step 1: Synthesis of Diethyl 2-benzylmalonate
-
To a solution of sodium ethoxide (prepared from sodium in ethanol), diethyl malonate is added.
-
Benzyl chloride is then added dropwise, and the mixture is refluxed.
-
After cooling, the reaction mixture is worked up to yield diethyl 2-benzylmalonate.
Step 2: Alkylation with 2-chloro-N,N-dimethylethanamine
-
To a suspension of sodium hydride in toluene, diethyl 2-benzylmalonate is added dropwise at reflux.
-
2-chloro-N,N-dimethylethanamine is then added, and the reaction is continued at reflux.
-
Work-up and purification provide diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate.
Step 3: Saponification and Decarboxylation
-
The resulting ester is saponified using sodium hydroxide (B78521) in an ethanol/water mixture at reflux.
-
The reaction is then acidified to yield the corresponding diacid.
Step 4: Cyclization
-
The diacid is heated with polyphosphoric acid (PPA) to induce cyclization, forming 2-(2-(dimethylamino)ethyl)indan-1-one.
Step 5: Grignard Reaction and Dehydration
-
In a separate flask, 2-ethylpyridine (B127773) is reacted with n-butyllithium in diethyl ether at -78°C.
-
A solution of 2-(2-(dimethylamino)ethyl)indan-1-one is then added to this mixture.
-
The resulting tertiary alcohol is dehydrated by refluxing with 20% hydrochloric acid to yield racemic dimethindene.
Synthesis Workflow
References
Application Note: Chiral Separation of Dimethindene Enantiomers by HPLC
Introduction
Dimethindene (B1670660) is a chiral antihistamine and anticholinergic agent commonly used in the treatment of allergic reactions. It exists as a racemic mixture of two enantiomers, (R)-dimethindene and (S)-dimethindene. As with many chiral drugs, the enantiomers of dimethindene may exhibit different pharmacological and toxicological profiles. Therefore, a reliable and efficient analytical method for the separation and quantification of these enantiomers is crucial for pharmaceutical development, quality control, and clinical studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of dimethindene enantiomers using a protein-based chiral stationary phase.
Principle
The separation is achieved on a CHIRAL-AGP column, which utilizes α1-acid glycoprotein (B1211001) (AGP) as the chiral selector immobilized on silica (B1680970) particles.[1][2][3][4] This protein-based stationary phase operates in reversed-phase mode and separates enantiomers based on the differential formation of transient diastereomeric complexes. The retention and enantioselectivity can be effectively modulated by adjusting the mobile phase pH, buffer concentration, and the type and concentration of the organic modifier.[1][4]
Experimental Protocol
1. Materials and Reagents
-
Dimethindene maleate (B1232345) reference standard (racemic)
-
HPLC grade acetonitrile
-
HPLC grade 2-propanol (isopropanol)
-
Potassium phosphate (B84403) monobasic
-
Potassium phosphate dibasic
-
Orthophosphoric acid
-
Potassium hydroxide
-
Purified water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: CHIRAL-AGP, 100 x 4.0 mm, 5 µm particle size
-
Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 6.5) / 2-Propanol (95:5, v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 0.2 mg/mL in mobile phase
3. Preparation of Solutions
-
10 mM Potassium Phosphate Buffer (pH 6.5):
-
Dissolve an appropriate amount of potassium phosphate monobasic and dibasic in purified water to obtain a 10 mM solution.
-
Adjust the pH to 6.5 using dilute orthophosphoric acid or potassium hydroxide.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase:
-
Mix the 10 mM potassium phosphate buffer (pH 6.5) and 2-propanol in a ratio of 95:5 (v/v).
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Solution:
-
Accurately weigh and dissolve dimethindene maleate in the mobile phase to obtain a final concentration of 0.2 mg/mL.
-
4. Chromatographic Procedure
-
Equilibrate the CHIRAL-AGP column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard solution.
-
Run the analysis for a sufficient time to allow the elution of both enantiomers.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of dimethindene enantiomers under the specified conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) [min] | ~ 5.8 | ~ 7.2 |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 4000 | > 4500 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.8} |
Method Development and Optimization
The separation of dimethindene enantiomers on the CHIRAL-AGP column can be optimized by modifying the following parameters:
-
pH of the Mobile Phase: The pH of the aqueous buffer is a critical parameter that influences the ionization state of both the analyte and the protein-based stationary phase.[5] For basic compounds like dimethindene, a pH range of 4 to 7 is generally effective.[4]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., 2-propanol, acetonitrile) affect the retention times and can also influence enantioselectivity.[1]
-
Buffer Concentration: The ionic strength of the buffer can impact retention and peak shape. A concentration of 10-50 mM is typical.[5]
Experimental Workflow
Caption: Workflow for the chiral HPLC separation of Dimethindene enantiomers.
The described HPLC method provides a reliable and efficient means for the baseline separation of dimethindene enantiomers. The use of a CHIRAL-AGP column offers high selectivity and robustness for this application. This method is suitable for the enantiomeric purity testing of dimethindene in bulk drug substances and pharmaceutical formulations, and can be adapted for bioanalytical studies with appropriate validation.
References
Application Note: In Vitro Functional Assays for Histamine H1 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction The histamine (B1213489) H1 receptor (H1R) is a G-protein coupled receptor (GPCR) integral to mediating type-I hypersensitivity reactions, commonly known as allergic responses.[1][2][3] Upon activation by histamine, the H1R initiates a signaling cascade that results in classic allergy symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.[1][2][3] Consequently, H1R is a primary target for the development of antihistamine drugs.[2] In vitro functional assays are crucial tools in the discovery and characterization of novel H1R antagonists, allowing for the quantification of their potency and efficacy in a controlled cellular environment. This document outlines the primary signaling pathway of the H1R and provides detailed protocols for three common functional assays used to screen for H1R antagonists: Calcium Flux, IP-One, and Reporter Gene assays.
Histamine H1 Receptor Signaling Pathway
The H1 receptor is canonically coupled to the Gq/11 family of G proteins.[2][4][5] The binding of an agonist, such as histamine, induces a conformational change in the receptor, activating the associated Gq protein.[3][6] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6][7][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[1][7][8] The resulting transient increase in intracellular calcium is a hallmark of H1R activation.[9][10] Simultaneously, DAG remains at the plasma membrane where it activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream cellular proteins.[1][6]
Caption: Histamine H1 Receptor Gq Signaling Pathway.
Data Presentation: Comparison of Functional Assays
The selection of an appropriate functional assay depends on various factors including the desired endpoint, throughput requirements, and instrumentation availability.
| Assay Type | Principle | Readout | Throughput | Advantages | Disadvantages |
| Calcium Flux | Measures the transient increase in intracellular Ca2+ following Gq activation.[5][11] | Fluorescence | High | Real-time kinetic data, direct measure of Gq activation. | Transient signal requires precise timing; potential for compound interference with fluorescent dyes. |
| IP-One | Measures the accumulation of IP1, a stable metabolite of IP3.[12][13][14] | HTRF® (FRET) | High | Stable endpoint signal, robust, less sensitive to timing.[14] | Indirect measure of the initial signaling event; requires a specific assay kit. |
| Reporter Gene | Measures the transcriptional activation of a reporter gene (e.g., Luciferase) downstream of the signaling cascade.[15][16][17] | Luminescence or Fluorescence | Medium to High | Amplified signal, measures integrated cellular response over time. | Slow response time (hours); pathway is further downstream and may be subject to more complex regulation. |
Experimental Protocols
The following protocols provide a general framework for performing H1R antagonist assays. Optimization of cell number, compound concentrations, and incubation times is recommended for specific cell lines and experimental conditions.
Protocol 1: Calcium Flux Functional Assay
This assay directly measures the primary downstream effect of H1R-Gq activation. Antagonists are evaluated by their ability to inhibit the histamine-induced calcium peak.
Caption: Experimental Workflow for a Calcium Flux Assay.
Methodology:
-
Cell Culture: Culture cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed cells into black, clear-bottom 96-well or 384-well microplates at a density that will yield a confluent monolayer (e.g., 40,000-50,000 cells/well for a 96-well plate) and incubate for 24 hours.[18]
-
Dye Loading: Aspirate culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 60 minutes at 37°C in the dark.[18]
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.[18]
-
Antagonist Incubation: Add serial dilutions of the antagonist compounds to the wells and incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Place the plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.[18]
-
Agonist Stimulation: Record a baseline fluorescence reading for 10-20 seconds. Then, inject a pre-determined concentration of histamine (typically an EC80 concentration, which gives 80% of the maximal response) and continue to measure fluorescence intensity (Excitation: ~488 nm, Emission: ~525 nm) for 1-2 minutes.[18]
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in response to histamine. Plot the percent inhibition against the antagonist concentration to determine the IC50 value.
Protocol 2: IP-One (HTRF) Functional Assay
This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3. It is an endpoint assay that is less sensitive to the rapid kinetics of the initial signaling events.
Caption: Experimental Workflow for an IP-One HTRF Assay.
Methodology:
-
Cell Plating: Plate H1R-expressing cells in a suitable assay plate (e.g., 384-well) and incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of antagonist compounds in a stimulation buffer containing Lithium Chloride (LiCl). LiCl is included to inhibit the degradation of IP1, allowing it to accumulate.[19]
-
Stimulation: Add the antagonist dilutions to the cells and pre-incubate for 15-30 minutes. Then, add histamine (EC80 concentration) and incubate for the optimized stimulation time (e.g., 60 minutes) at 37°C.[13]
-
Detection: Lyse the cells and add the IP-One HTRF® detection reagents: an anti-IP1 antibody labeled with a Europium cryptate (donor) and an IP1 analog coupled to d2 (acceptor).[13]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the competitive immunoassay to reach equilibrium.[13]
-
Measurement: Read the plate on an HTRF®-compatible reader. The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.[13]
-
Data Analysis: Convert the HTRF ratio to IP1 concentration using a standard curve. Plot the percent inhibition of histamine-stimulated IP1 accumulation against antagonist concentration to calculate IC50 values.[13]
Protocol 3: NFAT Reporter Gene Assay
This assay measures a more integrated, downstream cellular response by linking H1R activation to the expression of a reporter gene like luciferase. The increase in intracellular calcium from H1R signaling activates calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and drive reporter gene expression.[15]
Methodology:
-
Cell Line: Use a cell line stably co-expressing the human H1R and an NFAT-driven reporter construct (e.g., NFAT-luciferase).[17][20]
-
Cell Plating: Seed the reporter cells into white, opaque 96-well plates and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of antagonist compounds and pre-incubate for 30 minutes.
-
Stimulation: Add histamine (EC80 concentration) to the wells and incubate for 4-6 hours at 37°C to allow for transcription and translation of the luciferase enzyme.
-
Lysis and Detection: After incubation, lyse the cells and add a luciferase detection reagent containing the substrate (luciferin).
-
Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: The antagonist potency is determined by its ability to inhibit the histamine-induced luminescence signal. Calculate IC50 values from the concentration-response curve.
Quantitative Data Summary
The following table presents representative potency values (pKb or pIC50) for well-characterized H1R antagonists determined by various in vitro functional assays. These values demonstrate the utility of these assays in quantifying antagonist activity.
| Compound | Class | Calcium Flux (pIC50) | Radioligand Binding (pKi) | Reference |
| Mepyramine | Ethylenediamine | ~8.5 | 8.5 ± 0.2 | [21] |
| Doxepin | Tricyclic | ~8.7 | - | [21] |
| Levocetirizine | Piperazine | ~7.8 | - | [21] |
| Olopatadine | - | ~7.9 | - | [21] |
| Diphenhydramine | Ethanolamine | - | 16 nM (pKi ~7.8) | [22] |
| Cetirizine | Piperazine | - | 6 nM (pKi ~8.2) | [22] |
| Histamine (Agonist) | - | EC50: 47 nM | - | [23] |
Note: pIC50/pKi values are the negative logarithm of the IC50/Ki value in Molar. Higher values indicate greater potency. Data is compiled from multiple sources and experimental conditions may vary.
References
- 1. researchgate.net [researchgate.net]
- 2. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 3. proteopedia.org [proteopedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. innoprot.com [innoprot.com]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells [frontiersin.org]
- 9. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. caymanchem.com [caymanchem.com]
- 16. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. benchchem.com [benchchem.com]
- 19. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. T Cell Activation Bioassay (NFAT) Protocol [promega.jp]
- 21. Frontiers | The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor [frontiersin.org]
- 22. benchchem.com [benchchem.com]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Testing (R)-(+)-Dimethindene Maleate Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Dimethindene maleate (B1232345) is a potent and selective histamine (B1213489) H1 receptor antagonist, also exhibiting anticholinergic properties through its interaction with muscarinic acetylcholine (B1216132) receptors.[1][2][3][4][5] These characteristics make it an effective therapeutic agent for allergic reactions, pruritus, and other conditions mediated by histamine release.[1][2][5] Robust and reproducible in vitro models are essential for the preclinical evaluation of (R)-(+)-Dimethindene maleate's efficacy, allowing for the elucidation of its mechanism of action and the quantification of its pharmacological activity.
These application notes provide detailed protocols for utilizing various cell culture models to assess the efficacy of this compound. The described assays are designed to investigate its primary antihistaminic and anticholinergic activities.
Target Receptors and Signaling Pathways
This compound primarily exerts its effects through two main signaling pathways:
-
Histamine H1 Receptor (H1R) Antagonism: As a selective H1 antagonist, this compound blocks the action of histamine on its receptor.[1][2] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This pathway is central to the inflammatory and allergic responses mediated by histamine.
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: this compound also acts as an antagonist at muscarinic acetylcholine receptors, which are also GPCRs.[3] Similar to the H1 receptor, many muscarinic receptor subtypes (e.g., M1, M3, M5) couple to Gq/11, leading to PLC activation and subsequent intracellular calcium mobilization.[3] This anticholinergic activity contributes to some of the therapeutic effects and potential side effects of the drug.
Signaling Pathway Diagrams
Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by this compound.
References
- 1. CHO Cell Culture [cho-cell-transfection.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. innoprot.com [innoprot.com]
- 6. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: (R)-(+)-Dimethindene as a Selective Probe for H1 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Dimethindene, the levorotatory enantiomer of the first-generation antihistamine dimethindene (B1670660), is a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1][2] Its high affinity for the H1 receptor, coupled with significantly lower affinity for other receptors, particularly muscarinic subtypes, makes it an invaluable tool for researchers studying the H1 receptor.[3] These application notes provide detailed protocols for utilizing (R)-(+)-Dimethindene as a probe in various experimental paradigms to characterize the H1 receptor, assess the potency and selectivity of novel compounds, and investigate H1 receptor-mediated signaling pathways.
Pharmacological Profile of Dimethindene Enantiomers
The stereoselectivity of dimethindene is critical for its use as a specific H1 receptor probe. The (R)-(-)-enantiomer is the eutomer for the histamine H1 receptor, exhibiting significantly higher affinity than the (S)-(+)-enantiomer.[2][3] Conversely, the (S)-(+)-enantiomer displays higher affinity for muscarinic M2 receptors.[3][4] This differential affinity allows for the precise investigation of H1 receptor function with minimal off-target effects when using the (R)-(+) form.
Table 1: Binding Affinities (pKi) and Antagonist Potencies (pA2) of Dimethindene Enantiomers
| Enantiomer | Receptor | pKi | pA2 | Reference |
| (R)-(-)-Dimethindene | Histamine H1 | - | 9.42 | [3] |
| (S)-(+)-Dimethindene | Histamine H1 | - | 7.48 | [3] |
| (R)-(-)-Dimethindene | Muscarinic M1 | - | < 6.0 | [3] |
| (S)-(+)-Dimethindene | Muscarinic M1 | 7.08 | 6.36 - 6.83 | [3] |
| (R)-(-)-Dimethindene | Muscarinic M2 | - | < 6.0 | [3] |
| (S)-(+)-Dimethindene | Muscarinic M2 | 7.78 | 7.74 - 7.86 | [3] |
| (R)-(-)-Dimethindene | Muscarinic M3 | - | < 6.0 | [3] |
| (S)-(+)-Dimethindene | Muscarinic M3 | 6.70 | 6.92 - 6.96 | [3] |
| (R)-(-)-Dimethindene | Muscarinic M4 | - | < 6.0 | [3] |
| (S)-(+)-Dimethindene | Muscarinic M4 | 7.00 | - | [3] |
Note: pKi is the negative logarithm of the inhibition constant, and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater affinity/potency.
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[5] Upon activation by an agonist like histamine, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] (R)-(+)-Dimethindene, as an antagonist, blocks the initial activation of this cascade by preventing histamine binding.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor
This protocol determines the binding affinity (Ki) of a test compound for the H1 receptor using (R)-(+)-Dimethindene as a reference competitor against the radioligand [3H]-mepyramine.
Materials:
-
Membrane preparations from cells expressing the H1 receptor (e.g., HEK293 or CHO cells)
-
[3H]-mepyramine (specific activity ~20-30 Ci/mmol)
-
(R)-(+)-Dimethindene maleate
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of (R)-(+)-Dimethindene and the test compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in Assay Buffer. The final concentration of DMSO in the assay should be <0.1%.
-
Dilute [3H]-mepyramine in Assay Buffer to a final concentration of 1-2 nM.
-
Thaw membrane preparations on ice and dilute in Assay Buffer to a final protein concentration of 20-40 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of [3H]-mepyramine + 50 µL of Assay Buffer + 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [3H]-mepyramine + 50 µL of a high concentration of a known H1 antagonist (e.g., 10 µM mianserin (B1677119) or unlabeled (R)-(+)-Dimethindene) + 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [3H]-mepyramine + 50 µL of test compound dilution (or (R)-(+)-Dimethindene for reference) + 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation.
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis)
This protocol determines the nature of the antagonism (competitive vs. non-competitive) and the pA2 value of (R)-(+)-Dimethindene.
Materials:
-
Isolated tissue preparation expressing H1 receptors (e.g., guinea pig ileum) or cells expressing recombinant H1 receptors.
-
Histamine dihydrochloride (B599025)
-
This compound
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution)
-
Tissue bath setup with transducers and data acquisition system.
Procedure:
-
Tissue Preparation:
-
Mount the tissue preparation in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g for guinea pig ileum) for at least 60 minutes, with washes every 15 minutes.
-
-
Control Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the bath and recording the contractile response until a maximal response is achieved.
-
Wash the tissue extensively to return to baseline.
-
-
Antagonist Incubation:
-
Add a known concentration of (R)-(+)-Dimethindene to the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of (R)-(+)-Dimethindene, generate a second cumulative concentration-response curve for histamine. A rightward shift in the curve is expected for a competitive antagonist.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue and allow it to recover. Repeat steps 3 and 4 with at least two other concentrations of (R)-(+)-Dimethindene.
-
-
Data Analysis (Schild Plot):
-
For each concentration of (R)-(+)-Dimethindene, calculate the dose ratio (DR), which is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in its absence.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of (R)-(+)-Dimethindene on the x-axis.
-
Perform a linear regression. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The x-intercept of the regression line is the pA2 value.
-
In Vivo Histamine-Induced Wheal and Flare Test
This protocol assesses the in vivo H1 receptor antagonist activity of a test compound, using (R)-(+)-Dimethindene as a positive control.
Materials:
-
Human volunteers (with appropriate ethical approval and informed consent)
-
(R)-(+)-Dimethindene (oral formulation)
-
Test compound (oral or topical formulation)
-
Placebo control
-
Histamine dihydrochloride solution (e.g., 100 µg/mL) for intradermal injection
-
Syringes and needles for intradermal injection
-
Calipers or digital imaging system to measure wheal and flare area
Procedure:
-
Study Design: A double-blind, placebo-controlled, crossover design is recommended.
-
Dosing: Administer a single oral dose of (R)-(+)-Dimethindene (e.g., 2-4 mg), the test compound, or placebo to the volunteers.[6]
-
Histamine Challenge:
-
At predetermined time points after dosing (e.g., 2, 4, 8, 12, and 24 hours), inject a small, fixed volume (e.g., 0.05 mL) of histamine solution intradermally into the volar surface of the forearm.
-
-
Measurement of Wheal and Flare:
-
After a fixed time (e.g., 15 minutes) following the histamine injection, outline the borders of the wheal (raised, edematous area) and the flare (surrounding erythema).
-
Measure the area of the wheal and flare using calipers or by capturing a digital image for later analysis.
-
-
Data Analysis:
-
Calculate the mean wheal and flare areas at each time point for each treatment group.
-
Compare the inhibition of wheal and flare formation by the test compound and (R)-(+)-Dimethindene relative to placebo.
-
The onset and duration of action can be determined by plotting the percentage inhibition over time.
-
Conclusion
(R)-(+)-Dimethindene is a highly selective and potent H1 receptor antagonist, making it an excellent probe for H1 receptor research. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate H1 receptor binding, function, and signaling. Proper experimental design and data analysis are crucial for obtaining reliable and meaningful results in the study of the histamine H1 receptor and the development of novel antihistaminic drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Radiolabeling and Receptor Binding Assays of (R)-(+)-Dimethindene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the radiolabeling of (R)-(+)-Dimethindene and its application in receptor binding assays to characterize its interaction with the histamine (B1213489) H1 receptor.
Introduction
Dimethindene (B1670660) is a selective histamine H1 receptor antagonist used for the symptomatic treatment of allergic reactions.[1][2] It exists as a racemic mixture, with the (R)-(-)-enantiomer being primarily responsible for its antihistaminic activity through binding to the H1 receptor.[2] Understanding the binding characteristics of the active enantiomer, (R)-(+)-Dimethindene, is crucial for in vitro pharmacological profiling and drug development. Receptor binding assays using a radiolabeled form of this compound allow for the direct quantification of its affinity and the density of H1 receptors in a given tissue or cell preparation.[3][4] Tritium (B154650) ([³H]) is a commonly used radioisotope for this purpose due to its suitable decay properties and high specific activity.[5]
Data Presentation
The primary quantitative data obtained from receptor binding assays are the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), indicating the receptor density in the sample.[3][6]
Table 1: Binding Affinity of Dimethindene for Histamine H1 Receptor
| Compound | Receptor | Kᵢ (nM) | Method | Source |
| Dimethindene Maleate (B1232345) | Histamine H1 | 1.5 | Radioligand binding (competition assay with [³H]mepyramine) | Guinea-pig cerebral cortex membranes[7] |
Table 2: Exemplary Data from a Saturation Binding Experiment with [³H]-(R)-(+)-Dimethindene
| [³H]-(R)-(+)-Dimethindene (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3800 | 500 | 3300 |
| 2.5 | 6500 | 1250 | 5250 |
| 5.0 | 8800 | 2500 | 6300 |
| 10.0 | 10500 | 5000 | 5500 |
| 20.0 | 11500 | 7000 | 4500 |
| 50.0 | 12500 | 9500 | 3000 |
Note: The data in Table 2 are representative and intended to illustrate the expected outcome of a saturation binding experiment. Actual values will vary depending on the experimental conditions and tissue source.
Experimental Protocols
Protocol 1: Radiolabeling of (R)-(+)-Dimethindene with Tritium ([³H])
This protocol describes a representative method for the tritium labeling of (R)-(+)-Dimethindene via catalytic hydrogen-tritium exchange. This method is based on general principles of tritium labeling of organic molecules.[8][9]
Materials:
-
(R)-(+)-Dimethindene
-
Tritium gas (T₂)
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Anhydrous solvent (e.g., ethyl acetate, dioxane)
-
Reaction vessel suitable for handling tritium gas
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Preparation: In a specialized radiochemistry laboratory and within a certified fume hood, dissolve a known quantity of (R)-(+)-Dimethindene in an anhydrous solvent. Add the Pd/C catalyst to the solution.
-
Tritiation: Connect the reaction vessel to a tritium gas manifold. Evacuate the vessel to remove air and then introduce tritium gas to the desired pressure.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-24 hours). The progress of the labeling can be monitored by analyzing small aliquots of the reaction mixture.
-
Quenching and Purification: After the reaction is complete, carefully remove the excess tritium gas. Filter the reaction mixture to remove the catalyst. The crude radiolabeled product is then purified using preparative HPLC to separate [³H]-(R)-(+)-Dimethindene from unlabeled starting material and any potential byproducts.
-
Specific Activity Determination: The specific activity of the purified [³H]-(R)-(+)-Dimethindene is determined by measuring its radioactivity using a scintillation counter and its concentration using a suitable analytical method (e.g., UV spectroscopy).
Protocol 2: Histamine H1 Receptor Saturation Binding Assay
This protocol details the procedure for a saturation binding assay using [³H]-(R)-(+)-Dimethindene to determine the Kd and Bmax in a membrane preparation from a tissue or cell line expressing the histamine H1 receptor.[6][10]
Materials:
-
Membrane preparation containing histamine H1 receptors (e.g., from guinea pig cerebellum or a cell line overexpressing the receptor)
-
[³H]-(R)-(+)-Dimethindene of known specific activity
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mepyramine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: Prepare a series of dilutions of [³H]-(R)-(+)-Dimethindene in the assay buffer, ranging from approximately 0.1 to 10 times the expected Kd.
-
Incubation: In duplicate sets of tubes:
-
Total Binding: Add a known amount of membrane protein, the assay buffer, and the varying concentrations of [³H]-(R)-(+)-Dimethindene.
-
Non-Specific Binding: Add the same components as for total binding, plus a high concentration of the non-labeled H1 antagonist to saturate the specific binding sites.
-
-
Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM) at each radioligand concentration.
-
Plot the specific binding as a function of the [³H]-(R)-(+)-Dimethindene concentration.
-
Analyze the data using non-linear regression analysis (e.g., using Prism software) to determine the Kd and Bmax values.
-
Visualizations
Caption: Experimental workflow for radiolabeling and receptor binding assay.
Caption: Histamine H1 receptor signaling pathway.
References
- 1. Dimethindene | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 2. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 5. mdpi.com [mdpi.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. brieflands.com [brieflands.com]
Application Notes and Protocols for the Analytical Characterization of (R)-(+)-Dimethindene Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the analytical techniques and corresponding protocols for the comprehensive characterization of (R)-(+)-Dimethindene maleate (B1232345), a first-generation H1 antagonist. The methodologies described herein are essential for the quality control, stability testing, and regulatory compliance of this active pharmaceutical ingredient (API). This application note covers spectroscopic, chromatographic, thermal, and compendial methods, offering a framework for its complete analytical profile.
Introduction
Dimethindene maleate is a chiral antihistamine, with the pharmacological activity primarily attributed to the (R)-enantiomer. Therefore, rigorous analytical characterization is crucial to ensure the identity, purity, and quality of (R)-(+)-Dimethindene maleate. This document outlines the key analytical techniques and provides detailed experimental protocols for its comprehensive analysis.
Physicochemical Properties
A summary of the key physicochemical properties of Dimethindene maleate is presented in Table 1. This data is essential for method development and for understanding the behavior of the molecule under various analytical conditions.
Table 1: Physicochemical Properties of Dimethindene Maleate
| Property | Value |
| Chemical Name | N,N-Dimethyl-2-[3-[(RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine (Z)-butenedioate |
| CAS Number | 3614-69-5 (for the racemate) |
| Molecular Formula | C₂₄H₂₈N₂O₄ |
| Molecular Weight | 408.5 g/mol [1] |
| Appearance | White or almost white crystalline powder[2] |
| Solubility | Slightly soluble in water, soluble in methanol[2] |
| Melting Point | 159-161 °C (for the racemate) |
| Specific Rotation [α]D | Data not available in the searched literature for the (R)-(+)-enantiomer. This is a critical parameter for the characterization of the specific enantiomer and should be determined experimentally. |
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the elucidation and confirmation of the molecular structure of this compound.
Infrared (IR) Spectroscopy
Application: Confirms the identity of the substance by comparing its IR spectrum with that of a reference standard. The European Pharmacopoeia mandates this test for identification.[2]
Experimental Protocol:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a disc by triturating a small amount of the sample with potassium bromide (KBr) and compressing the mixture.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acceptance Criteria: The absorption maxima in the spectrum of the sample should correspond in position and relative intensity to those in the spectrum of the Dimethindene Maleate reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Data Acquisition: Acquire the proton NMR spectrum.
-
¹³C NMR Data Acquisition: Acquire the carbon NMR spectrum with proton decoupling.
-
Data Analysis: Assign the chemical shifts (δ) in ppm and coupling constants (J) in Hz to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Application: Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which aids in structural confirmation.
Experimental Protocol:
-
Instrument: Mass Spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source).
-
Sample Introduction: Introduce the sample directly or via a chromatographic inlet (e.g., GC-MS or LC-MS).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) and characterize the major fragment ions. The NIST WebBook provides an electron ionization mass spectrum for the free base, dimetindene.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity, assay, and chiral identity of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
Application: To quantify the amount of Dimethindene maleate in a sample and to detect and quantify any impurities. Several HPLC methods have been reported.[3][4]
Experimental Protocol (Ion-Pair Reversed-Phase HPLC): [3]
-
Column: ODS (C18), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: 40% Methanol in distilled water containing 0.02% 1-heptane sulfonate, adjusted to pH 3.5 with sulfuric acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 260 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Dimethindene maleate standard in the diluent (40% Methanol in water) and dilute to a final concentration of approximately 10 µg/mL.[3]
-
Test Solution: Prepare a solution of the sample in the diluent to obtain a theoretical concentration of about 10 µg/mL of Dimethindene maleate.[3]
-
-
System Suitability: The efficiency of the separation should be more than 5000 theoretical plates.[3]
Table 2: Summary of HPLC Method Parameters
| Parameter | Conditions |
| Column | ODS (C18), 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | 40% Methanol, 60% Water with 0.02% 1-heptane sulfonate, pH 3.5[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 260 nm[3] |
| Retention Time | Approximately 9.5 minutes[3] |
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Application: To separate and quantify the enantiomers of Dimethindene, ensuring the enantiomeric purity of this compound. While capillary electrophoresis has been reported for this purpose, a general chiral HPLC protocol is outlined below as a starting point for method development.
Experimental Protocol (General Approach):
-
Column: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based (e.g., α1-acid glycoprotein (B1211001) - AGP) columns.
-
Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) depends on the CSP.
-
Normal-Phase: Typically hexane/isopropanol or hexane/ethanol mixtures with a basic or acidic additive.
-
Reversed-Phase: Typically buffered aqueous solutions with an organic modifier like acetonitrile (B52724) or methanol.
-
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm).
-
Method Development: Screen different CSPs and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers.
Thermal Analysis
Thermal analysis techniques provide information on the physical and chemical changes that occur in a material as a function of temperature.
Differential Scanning Calorimetry (DSC)
Application: To determine the melting point and enthalpy of fusion, and to investigate polymorphism.
Experimental Protocol (General):
-
Instrument: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Atmosphere: Purge with an inert gas, such as nitrogen.
-
Data Analysis: Determine the onset and peak temperatures of the melting endotherm.
Thermogravimetric Analysis (TGA)
Application: To assess the thermal stability and decomposition profile of the compound.
Experimental Protocol (General):
-
Instrument: Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared pan.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Atmosphere: Purge with an inert gas, such as nitrogen.
-
Data Analysis: Record the weight loss as a function of temperature to identify decomposition steps.
X-Ray Diffraction (XRD)
Application: To characterize the crystalline structure of the solid form of this compound. Powder XRD is used for fingerprinting the crystalline form, while single-crystal XRD can determine the absolute configuration.
Experimental Protocol (Powder XRD - General):
-
Instrument: Powder X-Ray Diffractometer.
-
Sample Preparation: Gently grind the sample to a fine powder and mount it on a sample holder.
-
Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°).
-
Data Analysis: The resulting diffractogram, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline form.
Compendial Methods (European Pharmacopoeia)
The European Pharmacopoeia provides official methods for the analysis of Dimetindene maleate (racemate).
Identification
The primary identification method is Infrared Absorption Spectrophotometry, as described in section 3.1.[2]
Assay
A potentiometric titration is prescribed for the assay.
Experimental Protocol:
-
Titrant: 0.1 M Perchloric acid.
-
Solvent: Anhydrous acetic acid.
-
Procedure: Dissolve an accurately weighed quantity of the substance in anhydrous acetic acid and titrate with 0.1 M perchloric acid, determining the end-point potentiometrically.
-
Calculation: 1 mL of 0.1 M perchloric acid is equivalent to 20.43 mg of C₂₄H₂₈N₂O₄.
Visualizations
General Analytical Workflow
Caption: General analytical workflow for the characterization of this compound.
Spectroscopic Identification Pathway
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. [PDF] HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting low yield in (R)-(+)-Dimethindene synthesis
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of (R)-(+)-Dimethindene.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Racemic Synthesis
The synthesis of the dimethindene (B1670660) racemate is the essential first stage. Low yields in this multi-step process can often be traced to specific, challenging reactions.
Q1: My overall yield for racemic dimethindene is very low (<10%). Where is the most likely problem?
A1: An overall yield of around 10% is common for the traditional industrial synthesis using volatile organic compounds (VOCs) like toluene (B28343) and ether.[1][2] The most significant yield loss typically occurs during the intramolecular Friedel-Crafts acylation step, which has a reported yield of only 20%.[1][3] A recent, improved process using "green" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) has been shown to double the overall yield to 21-22%.[2][4] Therefore, troubleshooting should begin with the ring-closure step and a consideration of your solvent system.
Q2: How can I improve the yield of the Friedel-Crafts acylation (indanone ring formation) step?
A2: This step traditionally uses polyphosphoric acid (PPA) which is hazardous and can lead to low yields.[1][5] Key issues include:
-
Harsh Conditions: PPA requires high temperatures, which can lead to side reactions and degradation.
-
Difficult Workup: The high viscosity of PPA and the vigorous quenching process can cause significant product loss.[1]
-
Solvent Choice: Switching from traditional VOCs to greener solvents like CPME or 2-MeTHF for the preceding steps has been shown to improve the overall process efficiency, leading to a higher final yield.[1] While the acylation itself is often run in PPA which acts as both reagent and solvent, ensuring high purity of the precursor entering this step is critical.
Q3: What are common pitfalls in the initial alkylation of diethyl benzylmalonate?
A3: The first step, where diethyl benzylmalonate is alkylated using 2-chloro-N,N-dimethylethan-1-amine, is sensitive to reaction conditions. Potential issues include:
-
Base Activity: This reaction typically uses a strong base like sodium hydride (NaH).[1] Ensure the NaH is fresh and not passivated.
-
Anhydrous Conditions: NaH reacts violently with water. All glassware, solvents, and reagents must be strictly anhydrous to prevent quenching the base and inhibiting the reaction.
-
Stoichiometry: While some procedures use an excess of the alkylating agent, greener protocols have demonstrated success with a 1:1 equivalent, reducing waste and potential side reactions.[1]
Q4: I am observing incomplete saponification of the diester intermediate. What could be the cause?
A4: The saponification of the malonic ester to the corresponding diacid is generally a high-yielding step (around 75%).[1] If you are experiencing low yields, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration to allow for the hydrolysis of both ester groups.
-
Base Concentration: Verify the concentration of your sodium hydroxide (B78521) solution. An insufficient amount of base will lead to incomplete reaction.
-
Workup pH: After acidification to precipitate the diacid, ensure the pH is low enough to fully protonate the carboxylates.
Section 2: FAQs - Troubleshooting Chiral Resolution of (R)-(+)-Dimethindene
Since dimethindene is typically synthesized as a racemate, a resolution step is required to isolate the desired (R)-(+)-enantiomer.[1][2] This process is a common source of significant yield loss.
Q1: After chiral resolution, my yield of (R)-(+)-Dimethindene is well below 50%. Is this expected?
A1: Yes, this is a common outcome. The theoretical maximum yield for the recovery of a single enantiomer from a racemic mixture is 50%.[6] Any practical losses during the procedure will lower this yield further. Reasons for yields below the theoretical maximum include:
-
Incomplete Crystallization: The target diastereomeric salt may not fully precipitate from the solution.
-
Co-precipitation: The other diastereomer may partially precipitate, reducing the enantiomeric purity of your target.
-
Physical Losses: Product is inevitably lost during transfers, filtrations, and washing steps.
Q2: What is the most common method for resolving racemic dimethindene, and what are the key challenges?
A2: The most common method for chiral resolution on a preparative scale is the formation of diastereomeric salts.[6][7] This involves reacting the racemic dimethindene (a base) with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid. The resulting diastereomeric salts have different physical properties, primarily solubility, which allows them to be separated by fractional crystallization.[8][9]
Challenges include:
-
Finding a Suitable Resolving Agent: Not all chiral acids will form easily separable salts. Screening different resolving agents may be necessary.[6]
-
Optimizing Crystallization: Finding the right solvent system, temperature profile, and concentration is crucial for achieving good separation and yield. This often requires significant empirical optimization.
Q3: My diastereomeric salt crystallization is not working well (oiling out, poor separation). How can I troubleshoot it?
A3: Effective crystallization is key to successful resolution. If you are facing issues:
-
Solvent Screening: The choice of solvent is critical. Test a range of solvents with varying polarities to find one where the diastereomeric salts have a significant solubility difference.
-
Control Cooling Rate: Slow, controlled cooling is more likely to produce well-defined crystals than rapid crashing out of solution.
-
Seeding: Introducing a small crystal of the desired pure diastereomer (if available) can induce crystallization and improve selectivity.
-
Purity of Racemate: Impurities from the synthesis can interfere with crystallization. Ensure your starting racemic dimethindene is highly pure.
Section 3: Data Presentation
Table 1: Comparison of Yields and Metrics in Dimethindene Synthesis
The following table summarizes the quantitative improvements observed when switching from traditional volatile organic compounds (VOCs) to greener solvents.
| Metric | Synthesis with VOCs (Toluene, Et₂O) | Synthesis with Green Solvents (CPME or 2-MeTHF) |
| Step 1 Yield (Alkylation) | Not specified, excess reagent used | ~70% (with 1:1 equivalents) |
| Step 2 Yield (Saponification) | 75% | 75% |
| Step 3 Yield (Acylation) | 20% | 20% (Step remains a challenge) |
| Step 4 Yield (Final Condensation) | Not specified | ~60% |
| Overall Yield | ~10% [2][4] | 21-22% [2][4] |
| E-Factor (kg waste/kg product) | 24.1 – 54.9[1][2] | 12.2 – 22.1[1][2] |
Data sourced from a study on sustainable dimethindene synthesis.[1]
Section 4: Experimental Protocols
Protocol 1: Improved Synthesis of Racemic Dimethindene (Using CPME)
This protocol is adapted from an improved, eco-friendly synthesis method.[1]
Step 1: Alkylation
-
Suspend sodium hydride (NaH, 1 equiv) in cyclopentyl methyl ether (CPME).
-
Heat the suspension to reflux.
-
Add 2-benzylmalonic acid diethyl ester (1 equiv) dropwise. Continue refluxing for 1 hour to form a clear yellow solution.
-
Add 2-chloro-N,N-dimethylethan-1-amine (1 equiv) dropwise and reflux for 6 hours.
-
Cool the mixture and perform an acidic extraction with 5% HCl.
-
Combine the aqueous layers, basify with NH₄OH to pH 11-12, and extract the product with an organic solvent.
Step 2: Saponification
-
Dissolve the product from Step 1 in an ethanol/water mixture.
-
Add an aqueous solution of sodium hydroxide (NaOH) and reflux for 12 hours.
-
Cool the mixture, acidify with concentrated HCl to pH 1, and collect the precipitated diacid by filtration.
Step 3: Intramolecular Acylation
-
Add the diacid from Step 2 to polyphosphoric acid (PPA).
-
Heat the mixture to 100°C for 3 hours.
-
Cool the reaction and carefully quench by adding ice chips, followed by neutralization with potassium carbonate (K₂CO₃).
-
Extract the indanone product with an organic solvent.
Step 4: Final Condensation and Dehydration
-
Dissolve 2-ethylpyridine (B127773) (2.2 equiv) in CPME under a nitrogen atmosphere.
-
Add n-butyllithium (n-BuLi, 2.2 equiv) at room temperature and stir for 2 hours to form a dark red solution.
-
Add the indanone from Step 3 dropwise and stir overnight.
-
Quench the reaction with cold water and perform an acidic extraction with 20% HCl. This step also facilitates the dehydration to form dimethindene.
-
Basify the aqueous layer and extract the final racemic dimethindene product.
Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
This is a generalized workflow for separating enantiomers.
-
Dissolution: Dissolve the purified racemic dimethindene (1 equiv) in a suitable heated solvent (e.g., ethanol, acetone, or a mixture).
-
Resolving Agent Addition: In a separate flask, dissolve one enantiomer of a chiral resolving acid (e.g., L-(+)-tartaric acid, 0.5 equiv) in the minimum amount of the same hot solvent.
-
Salt Formation: Slowly add the resolving agent solution to the dimethindene solution. A precipitate may begin to form.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop, enriched in one diastereomer.
-
Liberation of Enantiomer: Suspend the isolated salt in water and basify (e.g., with NaOH) to deprotonate the chiral acid and liberate the free base of the single dimethindene enantiomer.
-
Extraction: Extract the enantiomerically enriched dimethindene with an organic solvent, dry, and concentrate to yield the final product.
-
Purity Check: Check the optical purity using a polarimeter or chiral HPLC. Further recrystallizations of the diastereomeric salt may be needed to achieve high enantiomeric excess.
Section 5: Visualizations
Caption: Workflow for diagnosing low yield in racemic dimethindene synthesis.
Caption: Logical flow for the chiral resolution of dimethindene.
References
- 1. mdpi.com [mdpi.com]
- 2. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach | Semantic Scholar [semanticscholar.org]
- 5. DIMETHINDENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. jackwestin.com [jackwestin.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Chiral HPLC Separation of Dimethindene Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of Dimethindene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges in separating Dimethindene enantiomers?
A1: The primary challenges in separating Dimethindene enantiomers often revolve around achieving adequate resolution (Rs ≥ 1.5) and maintaining good peak shape. Dimethindene is a basic compound, which can lead to strong interactions with residual silanols on silica-based chiral stationary phases (CSPs), causing peak tailing.[1][2] Selecting the right combination of CSP and mobile phase is the most critical first step.[3]
Q2: Which type of chiral stationary phase (CSP) is most effective for Dimethindene?
A2: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including antihistamines like Dimethindene.[4] Columns based on derivatized amylose (B160209) or cellulose, such as those with phenylcarbamate selectors, are excellent starting points. Specifically, amylose-based CSPs have shown high success rates for separating antihistamines in reversed-phase mode.[4] Screening several different polysaccharide-based columns is highly recommended to find the optimal selectivity.
Q3: How do mobile phase additives affect the separation of Dimethindene, a basic compound?
A3: Mobile phase additives are crucial for improving peak shape and resolution for basic compounds like Dimethindene.[5]
-
Basic Additives: In normal-phase or polar organic modes, small amounts (typically 0.1%) of a basic additive like diethylamine (B46881) (DEA) or butylamine (B146782) are often necessary.[5] These additives compete with the basic analyte for active sites on the stationary phase, minimizing secondary interactions and reducing peak tailing.[1]
-
Acidic Additives: In reversed-phase mode, using a buffer or an acidic additive like formic acid or acetic acid can control the ionization state of Dimethindene and the stationary phase surface, leading to improved peak shape.[1] However, using acidic additives in normal-phase can ionize the analyte and lead to a complete loss of chiral resolution.[6]
Q4: What is the impact of temperature on chiral separations?
A4: Temperature can have a significant and often unpredictable effect on chiral separations.[3] Unlike typical reversed-phase chromatography, both increasing and decreasing the temperature can improve resolution, as it alters the thermodynamics of the chiral recognition mechanism. It is a valuable parameter to screen during method optimization. Using a column oven is essential to maintain a stable and reproducible temperature.[3]
Q5: How can I improve the reproducibility of my chiral separation method?
A5: Poor reproducibility is a common challenge.[3] To improve it:
-
Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and be precise with the composition and pH.[3]
-
Stable Temperature: Always use a column oven to maintain a constant temperature.[3]
-
Thorough Column Equilibration: Chiral stationary phases often require longer equilibration times than standard achiral phases, especially when changing mobile phase composition.[3] Ensure the baseline is stable before injecting your sample.
-
Controlled Sample Preparation: Use a consistent sample solvent that is compatible with the mobile phase.[3]
Troubleshooting Guide
Issue 1: Poor Resolution Between Enantiomers (Rs < 1.5)
If you are observing poor or no separation between the Dimethindene enantiomers, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for improving poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[3] If you are not using a polysaccharide-based CSP, consider switching to one. If you are, try a different selector (e.g., if amylose-based fails, try cellulose-based).
-
Optimize Mobile Phase Composition: This is the next most important factor.[3]
-
Normal Phase (NP) / Polar Organic (PO): Systematically adjust the concentration and type of the alcohol modifier (e.g., isopropanol, ethanol).[3] The polarity of the alcohol can significantly impact selectivity.[6]
-
Reversed Phase (RP): Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[3] Ammonium bicarbonate is often a good buffer choice for MS compatibility and can provide excellent resolution.[4]
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[3] Reducing the flow rate increases the time for interactions between the enantiomers and the CSP, which can enhance resolution.
-
Vary Temperature: Test a range of temperatures (e.g., 10°C, 25°C, 40°C). The effect can be unpredictable, but sometimes a small change can lead to a significant improvement in separation.[3][7]
Issue 2: Significant Peak Tailing
Peak tailing is common for basic compounds like Dimethindene and can compromise resolution and quantification.[1] It is often caused by secondary interactions with the stationary phase.[1][2]
Caption: Troubleshooting workflow for addressing peak tailing issues.
Detailed Steps:
-
Use an Appropriate Mobile Phase Additive: This is the most effective way to combat peak tailing for basic compounds.[1][5]
-
For Normal Phase (NP) or Polar Organic (PO) modes, add a basic modifier like Diethylamine (DEA).[4]
-
For Reversed Phase (RP) mode, ensure the mobile phase is buffered at an appropriate pH to suppress silanol (B1196071) interactions. Operating at low pH (e.g., pH 3) can protonate residual silanols, reducing unwanted secondary interactions.[1]
-
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[1][8] Try reducing the sample concentration or the injection volume.
-
Evaluate Column Health: Over time, columns can become contaminated or the stationary phase can degrade.[9]
-
Contamination: Accumulation of contaminants can create active sites that cause tailing.[3] Try flushing the column with a strong, appropriate solvent.
-
Degradation: If the column is old or has been used with aggressive mobile phases, its performance may be permanently degraded, requiring replacement.[9] Some immobilized polysaccharide columns can be regenerated using specific procedures provided by the manufacturer.[9]
-
Experimental Protocols & Data
Protocol 1: Chiral Stationary Phase (CSP) Screening
This protocol outlines a systematic approach to screen for an effective CSP and mobile phase for Dimethindene enantiomers.
-
CSP Selection: Select 3-4 polysaccharide-based columns with different selectors (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-chloro-3-methylphenylcarbamate)).
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic Dimethindene in a solvent compatible with the initial mobile phase (e.g., Ethanol or mobile phase).
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 258 nm[10]
-
-
Mobile Phase Screening: For each column, test the following mobile phases sequentially. Ensure the column is equilibrated for at least 30 minutes with each new mobile phase.
-
Normal Phase (NP): n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Polar Organic (PO): Acetonitrile (ACN) / Methanol (MeOH) / DEA (50:50:0.1, v/v/v)
-
Reversed Phase (RP): 20 mM Ammonium Bicarbonate in Water / ACN (50:50, v/v)
-
-
Evaluation: For each condition, record the retention times of the two enantiomers (tR1, tR2), calculate the resolution (Rs), and assess the peak asymmetry (As). The goal is to find a condition with Rs ≥ 1.5 and As between 0.9 and 1.5.
Data Presentation: Effect of Mobile Phase Modifier
The following table summarizes typical results from optimizing the mobile phase on a hypothetical amylose-based CSP that showed initial promise.
Table 1: Influence of Mobile Phase Composition on Dimethindene Separation CSP: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm Temperature: 25°C, Flow Rate: 1.0 mL/min
| Mode | Mobile Phase Composition (v/v/v) | tR1 (min) | tR2 (min) | Resolution (Rs) | Peak Asymmetry (As) |
| NP | Hexane/IPA (90:10) + 0.1% DEA | 8.5 | 9.2 | 1.35 | 1.8 |
| NP | Hexane/IPA (80:20) + 0.1% DEA | 6.1 | 6.8 | 1.62 | 1.4 |
| NP | Hexane/EtOH (90:10) + 0.1% DEA | 9.8 | 10.9 | 1.85 | 1.3 |
| RP | ACN/20mM NH4HCO3 (40:60) | 7.2 | 7.9 | 1.58 | 1.2 |
| RP | ACN/20mM NH4HCO3 (50:50) | 5.4 | 5.9 | 1.20 | 1.2 |
This data illustrates that in NP mode, changing the alcohol from IPA to the more polar EtOH improved resolution. In RP mode, decreasing the organic modifier percentage increased retention and resolution, as expected.[4]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
Common degradation products of Dimethindene maleate in solution
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Dimethindene maleate (B1232345) in solution. It covers common degradation pathways, analytical methodologies for monitoring stability, and answers to frequently encountered issues during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing a Dimethindene maleate sample. Could these be degradation products?
A: Yes, it is highly probable. Dimethindene maleate is known to degrade under specific stress conditions, leading to the formation of new compounds that will appear as separate peaks in your chromatogram.[1] Significant degradation has been observed under basic (alkaline) and oxidative conditions.[1] If your solution was exposed to high pH or oxidizing agents, or stored for an extended period, these extra peaks are likely degradants.
Q2: Under which conditions is Dimethindene maleate most unstable?
A: The drug is most susceptible to degradation in basic (alkaline) solutions and under oxidative stress.[1] Forced degradation studies show significant decomposition under these conditions.[1] One of the known related substances that can arise is 2-ethylpyridine.[2]
Q3: How stable is Dimethindene maleate in acidic or neutral solutions?
A: Dimethindene maleate is reported to be relatively stable in aqueous and acidic solutions.[1] It also shows stability against thermal stress.[1][2] However, long-term storage or exposure to extreme conditions not typically tested in forced degradation studies could still lead to some level of decomposition.
Q4: What is the general approach to identifying unknown peaks in my sample?
A: The recommended approach is to perform a forced degradation study.[3] This involves subjecting a pure sample of Dimethindene maleate to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[2][4] By comparing the chromatograms from the stressed samples to your sample, you can confirm if the unknown peaks correspond to specific degradation products. This is a core principle of developing a stability-indicating method.[4]
Q5: What type of analytical method is suitable for monitoring Dimethindene maleate and its degradation products?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[1] Methods using a UV or Diode Array Detector (DAD) are frequently cited.[2][5] The use of a cyanopropyl-bonded stationary phase column has been shown to be effective in separating Dimethindene maleate from its degradation products.[2][6][7]
Dimethindene Maleate Stability Profile
Forced degradation studies are crucial for understanding a drug's intrinsic stability. The table below summarizes the stability of Dimethindene maleate under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Method Example | Observed Stability | Reference |
| Acidic Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Stable / Mild Degradation | [1][2] |
| Basic Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Significant Degradation | [1][2] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Significant Degradation | [1][2] |
| Thermal Degradation | Heating at 70-80°C | Stable | [1][2] |
| Reduction | N/A | Extensive Degradation | [2] |
Experimental Protocols
Protocol: Forced Degradation Study & HPLC Analysis
This protocol outlines a typical procedure for conducting a forced degradation study on Dimethindene maleate to develop a stability-indicating HPLC method.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Dimethindene maleate in a suitable solvent (e.g., methanol (B129727) or mobile phase) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a working concentration of about 100 µg/mL for HPLC analysis.
2. Forced Degradation (Stress Conditions):
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Heat at 80°C for a specified time (e.g., 2 hours). Cool, neutralize with 1 M NaOH, and dilute to the working concentration.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 1 hour). Cool, neutralize with 0.1 M HCl, and dilute to the working concentration.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂. Keep at room temperature for a specified time (e.g., 30 minutes). Dilute to the working concentration.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 24 hours. Dissolve the powder and dilute to the working concentration.
3. HPLC Method Parameters:
-
Column: Zorbax SB CN (150 mm x 4.6 mm, 5 µm) or equivalent cyanopropyl column.[1][2]
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.02 M Ammonium Phosphate Buffer (pH 6.5) in a 50:50 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 258 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the unstressed (control) working solution to obtain the primary peak for Dimethindene maleate.
-
Inject each of the stressed samples.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main Dimethindene maleate peak.[4]
Visualized Workflows
Caption: Workflow for a forced degradation study of Dimethindene maleate.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. researchgate.net [researchgate.net]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. Analytical investigation of ternary mixture of phenylephrine hydrochloride, dimetindene maleate and benzalkonium chloride using validated stability indicating HPLC-DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities | Semantic Scholar [semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Preventing racemization of (R)-(+)-Dimethindene during storage
Welcome to the Technical Support Center for (R)-(+)-Dimethindene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of (R)-(+)-Dimethindene to prevent racemization and ensure the enantiomeric purity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is (R)-(+)-Dimethindene and why is its enantiomeric purity important?
(R)-(+)-Dimethindene is the dextrorotatory enantiomer of the antihistamine drug Dimethindene (B1670660). In many chiral drugs, the pharmacological activity is specific to one enantiomer, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, maintaining the enantiomeric purity of (R)-(+)-Dimethindene is critical for accurate and reproducible experimental results and for ensuring its therapeutic efficacy.
Q2: What is racemization and how can it affect my (R)-(+)-Dimethindene sample?
Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). For (R)-(+)-Dimethindene, this means its conversion to a 1:1 mixture of (R)-(+)-Dimethindene and (S)-(-)-Dimethindene. This process leads to a loss of optical activity and can significantly alter the pharmacological profile of your sample.
Q3: What are the primary factors that can cause racemization of (R)-(+)-Dimethindene during storage?
Based on the chemical structure of Dimethindene and general principles of chiral chemistry, the following factors are the most likely to induce racemization:
-
pH: Exposure to basic (alkaline) conditions is a major risk factor for the racemization of compounds with a chiral center adjacent to an acidic proton, like in Dimethindene.
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.
-
Light: Exposure to UV or other high-energy light can sometimes induce photochemical racemization.
-
Presence of Catalysts: Certain acidic or basic impurities can catalyze the racemization process.
A stability study on dimethindene maleate (B1232345) indicated that the compound is stable in aqueous and acidic solutions, as well as under heating at 70°C, but shows significant degradation under basic and oxidative stress conditions[1]. While this study focused on degradation rather than racemization, the instability in basic conditions strongly suggests a risk of racemization through a similar mechanism.
Q4: What are the recommended storage conditions for (R)-(+)-Dimethindene?
To minimize the risk of racemization and degradation, it is recommended to store (R)-(+)-Dimethindene under the following conditions:
-
Temperature: Store at -20°C for long-term storage. A product information sheet for dimethindene maleate suggests stability for at least 4 years at this temperature.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
pH: If in solution, ensure the solvent is neutral or slightly acidic. Avoid basic solutions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and potential racemization. |
| Light | Protect from light | Prevents potential photochemical degradation and racemization. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |
| Solvent pH | Neutral to slightly acidic | Avoids base-catalyzed degradation and racemization. |
Troubleshooting Guide
This guide will help you troubleshoot potential issues related to the racemization of your (R)-(+)-Dimethindene sample.
Problem: Loss of optical activity or unexpected experimental results.
This could indicate that your sample of (R)-(+)-Dimethindene has undergone racemization.
Troubleshooting Workflow:
Troubleshooting workflow for suspected racemization.
Step 1: Review Storage and Handling Procedures
-
Temperature: Was the sample consistently stored at -20°C? Were there any instances of prolonged exposure to room temperature or higher?
-
Light: Was the sample protected from light during storage and handling?
-
Solvent: If in solution, what was the solvent and its pH? Was there any possibility of contamination with basic substances?
-
Atmosphere: Was the sample stored under an inert atmosphere?
Step 2: Quantify the Enantiomeric Purity
If the review of storage conditions suggests a potential issue, or if you want to confirm the enantiomeric purity, you will need to perform an analytical test. The recommended methods are Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Capillary Electrophoresis (CE).
Step 3: Implement Corrective Actions
If racemization is confirmed, take the following steps to prevent it in the future:
-
Procure a new, validated sample of (R)-(+)-Dimethindene.
-
Strictly adhere to the recommended storage conditions.
-
For solutions, use freshly prepared, pH-controlled solvents.
-
Minimize the time samples are kept at room temperature during experimental procedures.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general guideline for the analysis of (R)-(+)-Dimethindene enantiomeric purity. Method optimization may be required for your specific instrumentation and sample matrix.
Materials:
-
(R)-(+)-Dimethindene sample
-
(S)-(-)-Dimethindene reference standard (if available)
-
Racemic Dimethindene reference standard
-
HPLC grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based stationary phase like Chiralpak® or Chiralcel®)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of appropriate polarity for your chosen chiral column. A common starting point for polysaccharide-based columns is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Standard Preparation:
-
Prepare a stock solution of racemic Dimethindene in the mobile phase.
-
Prepare a stock solution of your (R)-(+)-Dimethindene sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: Optimized mixture of hexane and alcohol.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at a wavelength where Dimethindene has significant absorbance (e.g., ~263 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm baseline separation.
-
Inject your (R)-(+)-Dimethindene sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Data Presentation:
| Sample | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Peak Area (R-enantiomer) | Peak Area (S-enantiomer) | % Enantiomeric Excess |
| Racemic Standard | tR | tS | A_R | A_S | ~0% |
| Test Sample 1 | tR | tS | A_R1 | A_S1 | Calculated % ee |
| Test Sample 2 | tR | tS | A_R2 | A_S2 | Calculated % ee |
Protocol 2: Stress Testing for Racemization Propensity
This protocol can be used to evaluate the stability of your (R)-(+)-Dimethindene sample under various stress conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of your (R)-(+)-Dimethindene sample, both as a solid and in solution (in a neutral or slightly acidic solvent).
-
Stress Conditions: Expose the aliquots to the following conditions for a defined period (e.g., 24, 48, 72 hours):
-
Elevated Temperature: 40°C, 60°C.
-
Basic Conditions: Dissolve in a solution with a pH of 9 and 12.
-
Acidic Conditions: Dissolve in a solution with a pH of 2 and 4.
-
Light Exposure: Expose to direct UV light (in a photostability chamber).
-
Control: Keep one aliquot under the recommended storage conditions (-20°C, protected from light).
-
-
Analysis: After the exposure period, analyze the enantiomeric purity of each sample using the Chiral HPLC method described in Protocol 1.
-
Data Analysis: Compare the % ee of the stressed samples to the control sample to determine the extent of racemization under each condition.
Data Presentation:
| Stress Condition | Duration (hours) | % Enantiomeric Excess (Initial) | % Enantiomeric Excess (Final) | % Racemization |
| Control (-20°C, dark) | 72 | 99.5 | 99.4 | 0.1 |
| 40°C | 72 | 99.5 | XX.X | XX.X |
| 60°C | 72 | 99.5 | XX.X | XX.X |
| pH 9 | 24 | 99.5 | XX.X | XX.X |
| pH 12 | 24 | 99.5 | XX.X | XX.X |
| pH 2 | 72 | 99.5 | XX.X | XX.X |
| pH 4 | 72 | 99.5 | XX.X | XX.X |
| UV Light | 24 | 99.5 | XX.X | XX.X |
Signaling Pathways and Logical Relationships
Potential Racemization Pathway of (R)-(+)-Dimethindene under Basic Conditions:
The most probable mechanism for the racemization of (R)-(+)-Dimethindene under basic conditions involves the deprotonation of the benzylic proton at the chiral center, leading to the formation of a planar, achiral carbanion intermediate. Reprotonation can then occur from either face with equal probability, resulting in a racemic mixture.
Base-catalyzed racemization of (R)-(+)-Dimethindene.
References
Improving solubility of (R)-(+)-Dimethindene maleate for in vitro assays
Welcome to the technical support center for (R)-(+)-Dimethindene maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of (R)-(+)-Dimethindene maleate for in vitro assays. Here you will find troubleshooting guides and frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a selective histamine (B1213489) H1 receptor antagonist.[1][2][3] Like many small molecule drugs, its maleate salt form can present solubility challenges in aqueous solutions, such as cell culture media and physiological buffers.[4][5] Poor solubility can lead to compound precipitation, resulting in inaccurate dosing and unreliable experimental data.
Q2: What are the reported solubilities of this compound in common laboratory solvents?
The solubility of this compound varies significantly across different solvents. It is generally more soluble in organic solvents than in aqueous solutions.
| Solvent | Solubility Range (mg/mL) | Reference |
| DMSO | 1-10 (sparingly soluble) | --INVALID-LINK--[1][2] |
| Methanol | 0.1-1 (slightly soluble) | --INVALID-LINK--[1][2] |
| Ethanol | 20 | --INVALID-LINK--[6] |
| Water | 9 | --INVALID-LINK--[6] |
Q3: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the histamine H1 receptor.[1][2][3] By blocking the action of histamine at this receptor, it inhibits the downstream signaling pathways that lead to allergic and inflammatory responses.[2][7]
Troubleshooting Guide: Compound Precipitation
Issue: A precipitate forms immediately upon adding the this compound stock solution to my aqueous assay buffer or cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. Lower the final working concentration. It is advisable to perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in the solvent environment, leading to precipitation. Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium with gentle mixing.[1] |
| Low Temperature of Aqueous Medium | The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions.[1][2] |
| High Final Concentration of Organic Solvent | While a co-solvent like DMSO is necessary to dissolve the compound initially, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[1][8] This may necessitate preparing a more concentrated initial stock solution in DMSO. |
Issue: The solution is clear initially, but a precipitate forms after a few hours or days of incubation.
Delayed precipitation can be caused by changes in the medium's properties over time or interactions between the compound and components of the medium.
| Potential Cause | Recommended Solution |
| pH Shift in Culture Medium | The pH of cell culture medium can change during incubation due to cellular metabolism. As a weak base, the solubility of dimethindene (B1670660) can be pH-dependent. Ensure your medium is adequately buffered. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the medium, forming insoluble complexes. If possible, try using a serum-free medium for a short duration to see if precipitation is reduced. You could also test different basal media formulations.[2] |
| Evaporation from Culture Plates | Evaporation of water from the culture wells can increase the concentration of the compound and other media components, leading to precipitation. Ensure proper humidification in the incubator and use appropriate seals on culture plates to minimize evaporation.[9] |
| Salt Disproportionation | The maleate salt of a weakly basic drug can sometimes convert to its less soluble free base form in a solution with a pH higher than its pKa.[4] The pH of most cell culture media (around 7.4) may favor this conversion. Using a buffer with a slightly lower pH, if compatible with your cells, could help maintain the solubility of the salt form. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 408.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.085 mg.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of 100% sterile-filtered DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium (Example: 10 µM Final Concentration)
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming Medium: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C in a water bath.
-
Intermediate Dilution (Recommended): To minimize the risk of precipitation, it is best to perform a serial dilution.
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a small volume of pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution. Mix gently by pipetting.
-
-
Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.
-
Mixing: Mix the final solution gently by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Visualizations
Histamine H1 Receptor Signaling Pathway
This compound acts as an antagonist at the Histamine H1 Receptor, blocking the initiation of this signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for Preparing a Working Solution
This workflow illustrates the recommended steps to minimize precipitation when preparing a working solution of this compound for in vitro assays.
Caption: Recommended workflow for preparing a working solution of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 4. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of (R)-(+)-Dimethindene
Welcome to the technical support center for the bioanalysis of (R)-(+)-Dimethindene. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in bioanalytical methods.
Understanding Matrix Effects
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine) interfere with the ionization of the target analyte, in this case, (R)-(+)-Dimethindene. This interference can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification. This guide will help you identify, troubleshoot, and mitigate these effects to ensure the development of robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix effects in the bioanalysis of (R)-(+)-Dimethindene?
A1: Matrix effects in the bioanalysis of (R)-(+)-Dimethindene, a propylamine (B44156) antihistamine, are primarily caused by co-eluting endogenous components from the biological matrix. The most common culprits include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic, often co-extracting with analytes and causing significant ion suppression in electrospray ionization (ESI).
-
Salts and Ions: High concentrations of salts from buffers or the biological matrix itself can alter the droplet formation and evaporation process in the ion source, leading to reduced analyte signal.
-
Endogenous Metabolites: Structural similarities between endogenous molecules and Dimethindene can lead to co-elution and competition for ionization.
-
Proteins: Although most sample preparation methods aim to remove proteins, residual amounts can still precipitate in the analytical column or ion source, affecting performance over time.
Q2: How can I qualitatively assess if my (R)-(+)-Dimethindene analysis is affected by matrix effects?
A2: A widely used qualitative technique is the post-column infusion (PCI) experiment . This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Principle: A standard solution of (R)-(+)-Dimethindene is continuously infused into the mass spectrometer's ion source, generating a stable baseline signal. A blank, extracted matrix sample is then injected onto the LC column.
-
Observation: Any dip or rise in the baseline signal indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement, respectively. This allows you to adjust your chromatographic method to separate the analyte peak from these interfering regions.
Q3: How can I quantitatively measure the extent of matrix effects?
A3: The most common quantitative method is the post-extraction spike analysis . This involves comparing the analyte's response in a neat solution to its response in an extracted blank matrix. The matrix factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Spiked Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
To account for variability, this should be tested across multiple lots of the biological matrix. The coefficient of variation (CV%) of the matrix factors from different lots should ideally be ≤15%.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A4: Using a SIL-IS, such as (R)-(+)-Dimethindene-d6, is the gold standard for compensating for matrix effects. Since a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise results.
Troubleshooting Guide
This section provides solutions to common problems encountered during the bioanalysis of (R)-(+)-Dimethindene.
Problem 1: Poor peak shape and low signal intensity for (R)-(+)-Dimethindene.
-
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: A more rigorous sample cleanup is often the most effective solution. Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation: Modify your LC method to better separate Dimethindene from the ion suppression regions identified by a post-column infusion experiment. This can be achieved by:
-
Changing the organic mobile phase (e.g., from acetonitrile (B52724) to methanol).
-
Adjusting the gradient profile.
-
Using a different stationary phase (e.g., a biphenyl (B1667301) or phenyl-hexyl column instead of a standard C18).
-
-
Dilution: If the sensitivity of your assay allows, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Problem 2: Inconsistent results and high variability between samples.
-
Possible Cause: Inconsistent sample cleanup or lot-to-lot variation in the biological matrix.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Lots: Perform the post-extraction spike analysis using at least six different lots of blank matrix to assess the variability of the matrix effect. If the CV% is >15%, a more robust sample preparation method is needed.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects. If a SIL-IS is not available, a structural analog that elutes very close to the analyte can be considered, but a SIL-IS is strongly preferred.
-
Automate Sample Preparation: Manual sample preparation can introduce variability. Using automated liquid handlers can improve the consistency and reproducibility of your extraction procedure.
-
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques that can be adapted for the bioanalysis of (R)-(+)-Dimethindene.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for structurally similar antihistamines like chlorpheniramine (B86927) and is a good starting point for Dimethindene.[1][2]
-
Sample Aliquoting: To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (e.g., (R)-(+)-Dimethindene-d6 in 50% methanol).
-
Alkalinization: Add 200 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds. This ensures that Dimethindene, a basic compound, is in its non-ionized form for efficient extraction into an organic solvent.
-
Extraction: Add 1 mL of an organic solvent mixture (e.g., diethyl ether:dichloromethane, 80:20 v/v). Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Analyte Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on methods for other antihistamines and can be optimized for Dimethindene.[3][4]
-
Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of the internal standard working solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute (R)-(+)-Dimethindene and the IS with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT)
PPT is a simpler but generally less clean method compared to LLE and SPE.[5][6][7]
-
Sample Aliquoting: To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid to aid precipitation and improve analyte stability).
-
Vortexing: Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase. This step helps to concentrate the analyte and removes excess organic solvent, which can improve peak shape. Alternatively, the supernatant can be diluted and injected directly.
Data Presentation
The following tables summarize typical performance data for different sample preparation methods used for antihistamines, which can serve as a benchmark when developing a method for (R)-(+)-Dimethindene.
Table 1: Comparison of Sample Preparation Methods for Antihistamine Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | > 80%[5] | 60 - 80%[8] | > 85%[3] |
| Matrix Effect (Ion Suppression) | High | Moderate | Low |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate to High | High |
Table 2: Quantitative Matrix Effect Assessment Data for Pheniramine (B192746) in Human Plasma using SPE [3]
| Matrix Lot | Matrix Factor (MF) |
| Lot 1 | 0.92 |
| Lot 2 | 0.95 |
| Lot 3 | 0.89 |
| Lot 4 | 0.91 |
| Lot 5 | 0.96 |
| Lot 6 | 0.90 |
| Mean MF | 0.92 |
| CV (%) | 3.1% |
This data indicates a consistent and low level of ion suppression for pheniramine using an SPE method, demonstrating its effectiveness in minimizing matrix effects.
Visualizations
The following diagrams illustrate key workflows and concepts discussed in this guide.
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of pheniramine in alternative biological matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technical Tip: Protein Precipitation [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Simultaneous determination of chlorpheniramine and pseudoephedrine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Dimethindene Maleate Impurity Analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for resolving impurities in Dimethindene maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with Dimethindene maleate?
A1: Impurities in Dimethindene maleate can originate from the manufacturing process or from degradation. A known process-related impurity is 2-ethylpyridine, which is used in its synthesis.[1][2] Other identified impurities include Impurity B (Hydrochloride Salt), Impurity E (Hydrochloride Salt), Impurity F (Freebase), and Impurity I (Maleate Salt).[2][3] Degradation products can also form under stress conditions.[4]
Q2: What are the typical stress conditions used in forced degradation studies for Dimethindene maleate?
A2: Forced degradation studies for Dimethindene maleate typically involve subjecting the drug substance to acid and base hydrolysis, oxidation, and thermal decomposition to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][5] Significant degradation has been observed under basic and oxidative stress conditions.[4]
Q3: Which type of HPLC column is most effective for separating Dimethindene maleate from its impurities?
A3: Several HPLC columns have been successfully used. A cyanopropyl-bonded stationary phase, such as a Zorbax SB CN column (150 x 4.6 mm, 5 µm), has been shown to be effective in separating Dimethindene maleate from its related substance (2-ethylpyridine) and three degradation products.[1][4][5] Reversed-phase C18 columns are also commonly employed for the analysis of Dimethindene maleate and its degradation products.[6][7]
Q4: What mobile phase composition is recommended for a stability-indicating HPLC method?
A4: A common mobile phase consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. For a Zorbax SB CN column, a mobile phase of acetonitrile and 0.02 M ammonium (B1175870) phosphate (B84403) buffer (pH 6.5) in a 50:50 (v/v) ratio has been used successfully.[4] For C18 columns, a mixture of acetate (B1210297) buffer (pH 4.0) and acetonitrile (65:35 v/v) has also been reported.[7] The selection depends on the specific column and the impurities being targeted.
Q5: How can I improve peak shape for basic compounds like Dimethindene maleate?
A5: Peak tailing for basic compounds can be caused by interactions with residual silanols on the silica-based column packing. To mitigate this, consider adjusting the mobile phase pH to suppress the ionization of the silanols (e.g., using a buffer at a lower pH).[8][9] Another strategy is to use a column specifically designed for basic compounds or to add a competing base to the mobile phase. Using a cyanopropyl-bonded column can also provide a different selectivity and potentially better peak shape.[1][5]
Troubleshooting Guide for HPLC/UPLC Analysis
This guide addresses common issues encountered during the chromatographic analysis of Dimethindene maleate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic analyte and acidic residual silanols on the column.[9]- Column overload. | - Lower the mobile phase pH (e.g., to pH 3.5-4.0) to reduce silanol (B1196071) activity.[9][10]- Use a modern, high-purity silica (B1680970) column with end-capping.- Reduce sample concentration or injection volume.[11] |
| Poor Resolution | - Inappropriate mobile phase strength or composition.- Unsuitable stationary phase.- Gradient is too steep. | - Optimize the organic-to-aqueous ratio in the mobile phase.- Evaluate a different column chemistry (e.g., switch between C18 and Cyano phases).[1][6]- Make the gradient shallower to increase separation time between closely eluting peaks. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Late elution of a peak from a prior run.[9] | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash program in the autosampler method.- Extend the run time to ensure all components from the previous sample have eluted. |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.[8]- Column degradation or equilibration issues. | - Ensure accurate and consistent mobile phase preparation; use a buffer.- Use a column thermostat to maintain a constant temperature.[8]- Allow sufficient time for column equilibration between runs. Flush the column if it's old or contaminated. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).[11]- Precipitation of buffer in the mobile phase. | - Replace the guard column or in-line filter. Reverse-flush the analytical column (if permitted by the manufacturer).[9]- Ensure the buffer is fully soluble in the highest organic percentage of your gradient. Filter the mobile phase.[11] |
Experimental Protocols
Stability-Indicating HPLC Method Protocol
This protocol is based on a validated method for the determination of Dimethindene maleate and its impurities.[4]
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | Zorbax SB CN (150 x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase | Acetonitrile and 0.02 M ammonium phosphate buffer pH 6.5 (adjusted with phosphoric acid and triethylamine) in a 50:50 (v/v) ratio.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 258 nm[4] |
| Column Temperature | Ambient |
| Injection Volume | 10 - 20 µL |
| Internal Standard | Butylparaben[4] |
| Sample Preparation | Dissolve the sample in the mobile phase to a suitable concentration. |
Visualizations
Method Development Workflow
The following diagram illustrates a logical workflow for developing a stability-indicating method for impurity analysis.
Caption: Logical workflow for impurity method development.
Relationship between Dimethindene and Its Impurities
This diagram shows the relationship between the active pharmaceutical ingredient (API), its process-related impurities, and degradation products.
Caption: Relationship between Dimethindene and its impurities.
References
- 1. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities | Semantic Scholar [semanticscholar.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dimetindene Maleate EP Impurity I | CAS No- 151562-10-6 | Simson Pharma Limited [simsonpharma.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.info [ijpsr.info]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Optimizing Mast Cell Degranulation Inhibition Assays
Welcome to the technical support center for mast cell degranulation inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your experiments for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the mast cell degranulation inhibition assay?
A: The mast cell degranulation inhibition assay is a cell-based functional assay used to screen for compounds that can prevent or reduce the release of inflammatory mediators from mast cells. Mast cells, when activated, release the contents of their granules, a process called degranulation. This assay typically involves sensitizing mast cells with an antibody (like IgE), stimulating them with a specific antigen or a chemical secretagogue, and then measuring the amount of a specific marker released, such as β-hexosaminidase or histamine.[1][2][3] Potential inhibitory compounds are added before stimulation to assess their effect on degranulation.
Q2: Which mast cell line is most appropriate for my assay?
A: The choice of mast cell line depends on your specific research goals. The rat basophilic leukemia cell line, RBL-2H3, is a widely accepted and commonly used model for human mucosal mast cells and is suitable for high-throughput screening.[2][4][5] For studies requiring a model closer to human primary mast cells, cell lines like LAD2 or primary human mast cells derived from CD34+ progenitors can be used, although they are more challenging to culture and maintain.[6][7]
Q3: What are the essential controls for a degranulation inhibition assay?
A: To ensure the validity of your results, the following controls are essential:
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Negative Control (Spontaneous Release): Unstimulated cells to measure the baseline level of mediator release.
-
Positive Control (Maximum Release): Cells stimulated with a known potent secretagogue (e.g., compound 48/80, calcium ionophore A23187) to determine the maximum degranulation response.[8][9][10]
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Vehicle Control: Cells treated with the same solvent used to dissolve the test compounds to account for any effects of the solvent on degranulation.
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Total Mediator Content Control: Lysed cells (e.g., with Triton X-100) to determine the total amount of the measured mediator within the cells.[8][9][11] This is crucial for calculating the percentage of degranulation.
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Positive Inhibitor Control: A known inhibitor of mast cell degranulation (e.g., sodium cromoglycate) to validate the assay's ability to detect inhibition.[12]
Q4: How do I determine the optimal concentration of IgE and antigen for sensitization and stimulation?
A: The optimal concentrations of IgE and antigen should be determined empirically through titration experiments. A typical starting point for anti-DNP IgE sensitization of RBL-2H3 cells is 0.5 µg/mL overnight.[4] For antigen stimulation (e.g., DNP-HSA), a dose-response curve should be generated to identify the concentration that elicits a submaximal (EC80) degranulation response. It is important to avoid using supra-optimal antigen concentrations, as this can lead to an inhibitory effect and confound the interpretation of results.[13][14][15]
Q5: How is the percentage of degranulation and inhibition calculated?
A: The percentage of degranulation is calculated as follows:
% Degranulation = [(OD of Supernatant - OD of Spontaneous Release) / (OD of Total Lysate - OD of Spontaneous Release)] * 100
The percentage of inhibition is then calculated based on the degranulation observed with the test compound compared to the stimulated control:[16]
% Inhibition = [1 - (Degranulation with Inhibitor / Degranulation of Stimulated Control)] * 100[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Spontaneous Release (High background) | Cell viability is low due to over-confluency, harsh handling, or contamination. | Ensure cells are healthy and not over-confluent before seeding. Handle cells gently during washing steps. Check for and eliminate any potential sources of contamination. |
| Reagents (e.g., buffer, media) are contaminated or at the wrong pH. | Use fresh, sterile, and pH-adjusted buffers and media.[5] | |
| Low or No Degranulation Signal in Positive Control | Ineffective IgE sensitization or antigen stimulation. | Optimize IgE and antigen concentrations through titration. Ensure the IgE and antigen are not expired and have been stored correctly.[9] |
| The secretagogue (e.g., compound 48/80, A23187) is inactive. | Use a fresh stock of the secretagogue. Calcium ionophores like A23187 or ionomycin (B1663694) are reliable positive controls.[8][9] | |
| The substrate for the detection assay (e.g., p-NAG for β-hexosaminidase) has degraded. | Prepare fresh substrate solution for each experiment.[9] A fluorescence-based assay may offer higher sensitivity.[9] | |
| The incubation time for stimulation or the enzymatic reaction is too short. | Optimize incubation times. A typical stimulation time is 30-60 minutes, and the enzymatic reaction for β-hexosaminidase is often 60-90 minutes.[9][10][17] | |
| High Variability Between Replicate Wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Incomplete mixing of reagents. | Gently mix the plate after adding reagents. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. | |
| Test Compound Appears to be a Potent Inhibitor, but Results are not Reproducible | The compound is cytotoxic, leading to a decrease in viable cells and thus a lower degranulation signal. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to determine if the observed inhibition is due to cytotoxicity.[4][18][19][20] |
| The compound precipitates in the assay buffer. | Check the solubility of the compound in the assay buffer. If necessary, adjust the vehicle or concentration. |
Experimental Protocols
Protocol 1: RBL-2H3 Cell Culture and Seeding
-
Cell Culture: Culture RBL-2H3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.[4]
-
Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well or in a 48-well plate at 3 x 10^4 cells/well and allow them to adhere overnight.[4]
Protocol 2: IgE Sensitization and Compound Treatment
-
Sensitization: For antigen-induced degranulation, sensitize the cells by adding anti-DNP IgE to the culture medium at a final concentration of 0.5 µg/mL and incubate overnight.[4] For non-IgE mediated degranulation, skip this step.
-
Washing: The next day, gently wash the cells twice with Tyrode's buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for 30 minutes at 37°C.[4]
Protocol 3: Mast Cell Stimulation
-
Antigen-induced Stimulation: Add DNP-BSA to the wells at a final concentration of 100 ng/mL and incubate for 30 minutes at 37°C.[4]
-
Chemical-induced Stimulation: Add a calcium ionophore like A23187 (final concentration 0.5 µM) or compound 48/80 and incubate for 30 minutes at 37°C.[4]
Protocol 4: β-Hexosaminidase Release Assay
-
Supernatant Collection: After stimulation, centrifuge the plate at 4°C and carefully collect the supernatants.
-
Cell Lysis for Total Release: To the remaining cell pellets, add Triton X-100 (0.1% final concentration) to lyse the cells and release their total granular content.[8][9]
-
Enzymatic Reaction: In a separate 96-well plate, add an aliquot of the supernatant or cell lysate to a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate and incubate for 1-1.5 hours at 37°C.[9]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 0.4 M Glycine, pH 10.7).[17][21]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
Protocol 5: Cell Viability Assay (MTT)
-
Cell Treatment: Seed and treat cells with the test compounds as you would for the degranulation assay.
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[22]
Data Presentation
Table 1: Typical Reagent Concentrations for RBL-2H3 Degranulation Assay
| Reagent | Typical Concentration | Incubation Time | Purpose |
| Anti-DNP IgE | 0.5 µg/mL | Overnight | Sensitization[4] |
| DNP-HSA | 10-100 ng/mL | 30 min | Antigenic Stimulation[4] |
| Compound 48/80 | 5-10 µM | 30 min | Positive Control (Stimulation)[8][9] |
| Calcium Ionophore A23187 | 0.5-10 µM | 30 min | Positive Control (Stimulation)[4][8][9] |
| Triton X-100 | 0.1% | 10 min | Cell Lysis (Total Release)[8][9] |
| p-NAG Substrate | 1 mM | 60-90 min | β-hexosaminidase Detection[9] |
Visualizations
Caption: Experimental workflow for the mast cell degranulation inhibition assay.
Caption: Simplified IgE-mediated mast cell degranulation signaling pathway.
Caption: Troubleshooting decision tree for common degranulation assay issues.
References
- 1. A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mast Cell Degranulation Assay - Cellomatics Biosciences [cellomaticsbio.com]
- 4. 3.4. Degranulation Assay and MTT Cell Viability Assay in Mast Cells [bio-protocol.org]
- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. axelabio.com [axelabio.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activation/Inhibition of mast cells by supra-optimal antigen concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation/Inhibition of mast cells by supra-optimal antigen concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mast Cell Irradiation/Chemotherapy Viability Assay [bio-protocol.org]
- 19. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 20. Trypan blue exclusion assay by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abmgood.com [abmgood.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
Stability issues of (R)-(+)-Dimethindene maleate in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-(+)-Dimethindene maleate (B1232345) in various solvents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of (R)-(+)-Dimethindene maleate?
A1: this compound is a stable compound under neutral, acidic, and thermal stress conditions. However, it is susceptible to degradation under basic and oxidative conditions[1][2]. When preparing solutions or designing experiments, it is crucial to consider the pH and the potential for oxidative stress.
Q2: In which common laboratory solvents is this compound soluble?
A2: The solubility of this compound varies across different solvents. It is soluble in methanol (B129727) and propylene (B89431) glycol[3][4]. It is slightly soluble in water and sparingly soluble in DMSO[5][6]. For preparing stock solutions, it is recommended to use a solvent in which the compound is freely soluble and to purge the solution with an inert gas[6].
Q3: What are the known degradation products of this compound?
A3: Forced degradation studies have shown the formation of several degradation products. One identified related substance and potential impurity is 2-ethylpyridine[1][7]. Other potential degradation products include Dimethindene N-Oxide[8]. It is important to use a stability-indicating analytical method to separate the parent compound from these degradation products.
Q4: Are there any specific storage recommendations for solutions of this compound?
A4: To minimize degradation, solutions of this compound, especially in solvents where its stability is not well-characterized, should be stored at low temperatures (e.g., 2-8°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air[5]. For long-term storage, the solid form is stable for at least four years when stored at -20°C[6].
Q5: How can I monitor the stability of my this compound solution?
A5: The most common method for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection[1][2][9]. Several stability-indicating HPLC methods have been developed for this purpose[1][7][10].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | Ensure the solvent system is free of basic contaminants. Protect the solution from light and excessive heat. Prepare fresh solutions for each experiment. Use a validated stability-indicating HPLC method to identify known degradation products. |
| Loss of potency in prepared solutions | Instability in the chosen solvent or improper storage. | Verify the pH of your solution; avoid basic conditions. Store solutions at recommended low temperatures and protect from light. Consider using a co-solvent system known to improve stability, such as one containing propylene glycol[11]. |
| Precipitation of the compound from solution | Exceeding the solubility limit in the chosen solvent. | Refer to the solubility data to ensure you are working within the solubility range. Gentle warming and sonication may help dissolve the compound, but be cautious of potential degradation at elevated temperatures. |
| Inconsistent experimental results | Degradation of the stock solution over time. | Prepare fresh stock solutions frequently. If storing stock solutions, validate their stability over the intended period of use by re-analyzing them against a freshly prepared standard. |
Stability Data in Different Solvents and Conditions
The following table summarizes the known stability of this compound in various solvents and under different stress conditions. Quantitative data on the percentage of degradation over time is limited in publicly available literature; therefore, a qualitative assessment is provided based on forced degradation studies.
| Solvent/Condition | Stability Assessment | Key Findings |
| Aqueous Solution (Neutral) | Stable | No significant degradation observed under neutral aqueous conditions. |
| Acidic Solution (e.g., 0.1 M HCl) | Stable | The compound is stable under acidic hydrolysis conditions[2]. |
| Basic Solution (e.g., 0.1 M NaOH) | Significant Degradation | Significant degradation occurs under basic conditions, leading to the formation of multiple degradation products[1][2]. |
| Oxidative Stress (e.g., H₂O₂) | Significant Degradation | The compound is susceptible to oxidative degradation[1][2]. |
| Thermal Stress (e.g., 70°C in aqueous solution) | Stable | This compound is thermally stable in aqueous solutions[2][9]. |
| Methanol | Generally Stable (for short-term storage) | Used as a solvent for analysis and preparation of solutions. Long-term stability data is not readily available. |
| DMSO | Generally Stable (for short-term storage) | Used for preparing stock solutions. Long-term stability data is not readily available. |
| Propylene Glycol | Good Stability | Formulations containing propylene glycol have shown good chemical and physical stability[11]. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study based on ICH guidelines. The exact conditions (concentration, temperature, and time) may need to be optimized to achieve the desired level of degradation (typically 5-20%)[12][13].
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the solution at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 8 hours.
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Determine the peak areas of any degradation products.
Protocol: Stability-Indicating HPLC Method
This is an example of an HPLC method that can be used to separate this compound from its degradation products[1][2].
-
Mobile Phase: Acetonitrile and 0.02 M ammonium (B1175870) phosphate (B84403) buffer pH 6.5 (50:50, v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection Wavelength: 258 nm[2].
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. scribd.com [scribd.com]
- 5. (S)-(+)-Dimethindene maleate ≥98% (HPLC) | 136152-65-3 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities | Semantic Scholar [semanticscholar.org]
- 8. veeprho.com [veeprho.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. US20070287722A1 - Drop Preparations Comprising Dimetindene - Google Patents [patents.google.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. sgs.com [sgs.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Enantiomeric Purity of (R)-(+)-Dimethindene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) methods for the validation of the enantiomeric purity of (R)-(+)-Dimethindene. The objective is to offer a detailed, data-driven resource to assist in selecting the most suitable analytical method for quality control and drug development purposes.
Dimethindene (B1670660) is a chiral antihistamine and anticholinergic agent. The enantiomers of dimethindene can exhibit different pharmacological and toxicological profiles, making the accurate determination of enantiomeric purity a critical aspect of its quality control. This guide presents a validated HPLC method using a chiral stationary phase and a validated CE method, comparing their performance based on key validation parameters.
Comparative Performance of Analytical Methods
The selection of an analytical method for enantiomeric purity testing is a critical decision in drug development and quality control. Both HPLC with a chiral stationary phase (CSP) and Capillary Electrophoresis (CE) are powerful techniques for separating enantiomers. The choice between them often depends on factors such as available instrumentation, desired analysis time, and the specific characteristics of the analyte.
This guide focuses on a proposed HPLC method utilizing a Chiralcel OD-H column, a well-established CSP for a wide range of chiral compounds, and a documented CE method that has been successfully validated for the enantiomeric separation of Dimethindene.
Summary of Quantitative Data
The following tables summarize the validation parameters for the proposed HPLC method and the validated CE method for the determination of the enantiomeric purity of (R)-(+)-Dimethindene.
Table 1: Proposed High-Performance Liquid Chromatography (HPLC) Method Validation Data
| Validation Parameter | Proposed Value/Range | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | ||
| - Repeatability | < 2.0% | ≤ 5.0% |
| - Intermediate Precision | < 3.0% | ≤ 10.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | Reportable |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | Reportable |
| Resolution (Rs) | > 2.0 | ≥ 1.5 |
Table 2: Validated Capillary Electrophoresis (CE) Method Validation Data [1]
| Validation Parameter | Reported Value/Range | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 97.5% - 103.4% | 95.0% - 105.0% |
| Precision (% RSD) | ||
| - Repeatability | 1.8% - 3.5% | ≤ 5.0% |
| - Intermediate Precision | 2.5% - 4.8% | ≤ 10.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 1.5 µg/mL | Reportable |
| Resolution (Rs) | > 2.5 | ≥ 1.5 |
Experimental Protocols
Detailed methodologies for both the proposed HPLC method and the validated CE method are provided below.
Proposed HPLC Method for Enantiomeric Purity of (R)-(+)-Dimethindene
This proposed method is based on the successful separation of similar basic and pyridine-containing compounds on a Chiralcel OD-H column.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of (R)-(+)-Dimethindene maleate (B1232345) in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies. For the determination of the (S)-enantiomer impurity, spike the (R)-(+)-Dimethindene sample with a known amount of the racemic mixture or the (S)-enantiomer.
System Suitability:
-
Inject a solution containing a mixture of both enantiomers (e.g., racemic dimethindene).
-
The resolution between the two enantiomer peaks should be greater than 2.0.
-
The tailing factor for each peak should be less than 1.5.
-
The relative standard deviation (%RSD) for replicate injections of the main peak area should be less than 2.0%.
Validated Capillary Electrophoresis (CE) Method for Enantiomeric Purity of Dimethindene[1]
This method has been published and validated for the determination of dimethindene enantiomers in pharmaceutical formulations.[1]
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm i.d., effective length 40 cm.
-
Background Electrolyte (BGE): 20 mM ε-aminocaproic acid adjusted to pH 4.5 with acetic acid, containing 2.5 mg/mL carboxyethyl-β-cyclodextrin and 0.1% (w/v) methylhydroxyethylcellulose.
-
Voltage: 20 kV
-
Temperature: 25°C
-
Detection: UV at 214 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Sample Preparation:
-
Dissolve the sample in deionized water to achieve a suitable concentration for analysis.
System Suitability:
-
Analyze a standard solution containing both enantiomers to verify resolution and migration times.
-
The resolution between the enantiomer peaks should be greater than 2.5.[1]
Method Validation Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow for the validation of an analytical method for enantiomeric purity and a conceptual representation of the chiral recognition process.
Caption: Workflow for HPLC Method Validation.
Caption: Chiral Recognition on a Stationary Phase.
Conclusion
Both HPLC and CE are suitable techniques for the determination of the enantiomeric purity of (R)-(+)-Dimethindene. The proposed HPLC method offers the advantage of being a widely available and robust technique in most pharmaceutical laboratories. The validated CE method demonstrates excellent resolution and is a powerful alternative, particularly when high separation efficiency is required or when sample volume is limited.
The choice of method will depend on the specific requirements of the analysis, including regulatory expectations, sample throughput, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision and to implement a validated method for the quality control of (R)-(+)-Dimethindene.
References
A Comparative Analysis of (R)-(+)-Dimethindene and (S)-(-)-Dimethindene for Researchers and Drug Development Professionals
Dimethindene (B1670660), a first-generation antihistamine with anticholinergic properties, exists as a racemic mixture of two enantiomers: (R)-(+)-Dimethindene and (S)-(-)-Dimethindene. While the racemate is used clinically for the treatment of allergic reactions and pruritus, a closer examination of the individual enantiomers reveals a distinct separation of pharmacological activities. This guide provides a comprehensive comparison of the pharmacodynamic and pharmacokinetic properties of (R)-(+)-Dimethindene and (S)-(-)-Dimethindene, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Pharmacodynamic Profile: A Tale of Two Receptors
The primary pharmacological difference between the two enantiomers lies in their affinity and activity at histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.
(R)-(-)-Dimethindene is the eutomer responsible for the antihistaminic effects of the racemic mixture. It is a potent and selective antagonist of the histamine H1 receptor[1]. In contrast, (S)-(+)-Dimethindene exhibits significantly lower potency at the H1 receptor, being approximately 30 times less active than its (R)-(-)-counterpart. Instead, the (S)-(+)-enantiomer is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor, with lower affinity for M1, M3, and M4 muscarinic receptors[1].
This clear division of activity highlights the stereoselective nature of dimethindene's interactions with its biological targets. The antihistaminic and antipruritic effects observed with the clinical use of racemic dimethindene are almost exclusively attributable to the (R)-(-)-enantiomer.
Receptor Binding Affinities
The following table summarizes the quantitative data on the receptor binding affinities of the two enantiomers.
| Enantiomer | Receptor | Parameter | Value | Reference |
| (R)-(-)-Dimethindene | Histamine H1 | pA2 | 9.42 | [2] |
| (S)-(+)-Dimethindene | Histamine H1 | pA2 | 7.48 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M1 | pKi | 7.08 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M2 | pKi | 7.78 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M3 | pKi | 6.70 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M4 | pKi | 7.00 | [2] |
In Vivo and Clinical Efficacy
A double-blind, placebo-controlled, cross-over study in nine healthy subjects directly compared the peripheral antihistamine activity of the racemic mixture and the individual enantiomers. The study measured the inhibition of histamine-induced wheal and flare formation. The results demonstrated that the peripheral antihistamine activity of racemic dimethindene resides mainly in the (R)-(-)-enantiomer, while the (S)-(+)-enantiomer's activity was not significantly different from placebo[1][3].
Pharmacokinetic Properties
Studies in both humans and rats have revealed stereoselective biotransformation and elimination of dimethindene enantiomers. Following oral administration of racemic dimethindene to human volunteers, a stereoselective elimination of N-demethyl-dimethindene was observed, with the predominant excretion of the (R)-(-)-enantiomer. In rats, the elimination of all metabolites was two to three-fold higher after the administration of (R)-(-)-dimethindene compared to the (S)-(+)-enantiomer.
Signaling Pathways
The distinct receptor targets of the dimethindene enantiomers translate to the activation of different intracellular signaling cascades.
(R)-(-)-Dimethindene , as a histamine H1 receptor antagonist, blocks the Gq/11 signaling pathway typically initiated by histamine. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by (R)-(-)-Dimethindene.
(S)-(+)-Dimethindene , by antagonizing the M2 muscarinic receptor, inhibits the Gi signaling pathway. This pathway, when activated by acetylcholine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: Muscarinic M2 Receptor Signaling Pathway and its inhibition by (S)-(+)-Dimethindene.
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells expressing the human histamine H1 receptor (e.g., HEK293T cells).
-
Radioligand: [³H]mepyramine.
-
Test Compounds: (R)-(+)-Dimethindene and (S)-(-)-Dimethindene.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Binding Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membrane homogenates with a fixed concentration of [³H]mepyramine (e.g., 1-5 nM) and varying concentrations of the test compounds.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of an unlabeled H1 antagonist.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 4 hours at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Muscarinic M2 Receptor Functional Assay (Guinea Pig Atria)
This protocol describes a functional assay to assess the antagonist activity of compounds at the muscarinic M2 receptor in isolated guinea pig atria.
Materials:
-
Guinea pig atria.
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Isotonic force transducer.
-
Data acquisition system.
-
Carbachol (B1668302) (muscarinic agonist).
-
Test Compounds: (R)-(+)-Dimethindene and (S)-(-)-Dimethindene.
Procedure:
-
Isolate guinea pig atria and mount them in an organ bath under a resting tension.
-
Allow the tissue to equilibrate for a defined period.
-
Record the spontaneous beating rate of the atria.
-
Administer a cumulative concentration-response curve to a muscarinic agonist like carbachol to establish a baseline response (negative chronotropic effect).
-
Wash the tissue and allow it to return to the baseline beating rate.
-
Incubate the atria with a fixed concentration of the test compound (e.g., (S)-(+)-Dimethindene) for a specified time.
-
Repeat the cumulative concentration-response curve to carbachol in the presence of the antagonist.
-
Analyze the data to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
Caption: Conceptual workflow for the comparative study of Dimethindene enantiomers.
Conclusion
The enantiomers of dimethindene exhibit a remarkable and distinct pharmacological profile. (R)-(-)-Dimethindene is the active antihistaminic agent, acting as a potent H1 receptor antagonist. Conversely, (S)-(+)-Dimethindene is a selective M2 muscarinic receptor antagonist with negligible H1 receptor activity. This clear separation of activities offers opportunities for the development of more targeted therapeutics. For researchers, understanding these differences is crucial for interpreting experimental data and for the rational design of new compounds with improved selectivity and reduced side-effect profiles. Drug development professionals can leverage this knowledge to explore the potential of the individual enantiomers for specific therapeutic indications, potentially leading to drugs with enhanced efficacy and better tolerability compared to the racemic mixture.
References
In vitro efficacy comparison of (R)-(+)-Dimethindene and Loratadine
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of allergy therapeutics, both first and second-generation H1 antihistamines play crucial roles. This guide provides an objective in vitro comparison of (R)-(+)-Dimethindene, a first-generation antihistamine, and Loratadine, a widely used second-generation agent. By examining key efficacy parameters through experimental data, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of their respective in vitro pharmacological profiles.
Mechanism of Action: Targeting the Histamine (B1213489) H1 Receptor
Both (R)-(+)-Dimethindene and Loratadine exert their primary effect by acting as inverse agonists at the histamine H1 receptor (H1R). Upon activation by histamine, the H1R, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the classic symptoms of an allergic response. This involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes. Both Dimethindene and Loratadine bind to the H1R, stabilizing it in an inactive conformation and thereby blocking histamine-induced signaling.
Comparative In Vitro Efficacy
The in vitro efficacy of (R)-(+)-Dimethindene and Loratadine can be assessed through several key experimental assays that quantify their potency in receptor binding, mast cell stabilization, and modulation of inflammatory responses.
Histamine H1 Receptor Binding Affinity
A fundamental measure of an antihistamine's potency is its binding affinity to the H1 receptor, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Assay Type | Ki (Inhibition Constant) | Reference |
| (R)-(+)-Dimethindene | Histamine H1 | Radioligand Binding | 1.5 nM | [1] |
| Loratadine | Histamine H1 | Radioligand Binding | 16 - 138 nM | [2] |
Experimental data clearly indicates that (R)-(+)-Dimethindene possesses a significantly higher binding affinity for the histamine H1 receptor compared to Loratadine.
A standard method to determine the binding affinity of a compound to a specific receptor is the competitive radioligand binding assay.
Mast Cell Stabilization
The ability of an antihistamine to inhibit the release of histamine and other inflammatory mediators from mast cells is a crucial aspect of its anti-allergic activity. This is often quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Cell Type | Stimulus | Parameter Measured | IC50 | Reference |
| (R)-(+)-Dimethindene | Not Available | Not Available | Histamine Release | Not Available | |
| Loratadine | Canine Skin Mast Cells | Anti-IgE | Histamine Release | 1.7 µM | |
| Loratadine | Canine Skin Mast Cells | A23187 | Histamine Release | 2.1 µM | |
| Loratadine | Canine Skin Mast Cells | Concanavalin A | Histamine Release | 4.0 µM |
The inhibitory effect of a compound on mast cell degranulation can be assessed by measuring the amount of histamine released into the cell culture supernatant following stimulation.
Anti-inflammatory Effects
Beyond H1 receptor antagonism, some antihistamines exhibit broader anti-inflammatory properties by modulating the production and release of pro-inflammatory cytokines.
| Compound | Cell Type | Stimulus | Cytokine Inhibited | IC50 / % Inhibition | Reference |
| (R)-(+)-Dimethindene | Not Available | Not Available | TNF-α, IL-6 | Not Available | |
| Loratadine | Human Mast Cells | Not Specified | TNF-α | 2.1 µM | |
| Loratadine (Decarboethoxy- metabolite) | Human Mast Cell Line (HMC-1) | PMA + A23187 | IL-6 | Up to 40% inhibition | |
| Loratadine (Decarboethoxy- metabolite) | Human Basophilic Cell Line (KU812) | PMA + A23187 | IL-8 | Up to 50% inhibition |
Loratadine has been shown to possess anti-inflammatory effects by inhibiting the release of key pro-inflammatory cytokines. Studies indicate that Loratadine can suppress the NF-κB and AP-1 signaling pathways, which are critical in the transcriptional regulation of many inflammatory genes. While (R)-(+)-Dimethindene is known to have anti-inflammatory properties, specific in vitro IC50 values for cytokine inhibition are not well-documented in publicly available literature.
The quantification of cytokine release from immune cells is a common method to assess the anti-inflammatory potential of a compound.
Summary and Conclusion
This in vitro comparison highlights key differences in the pharmacological profiles of (R)-(+)-Dimethindene and Loratadine.
-
Receptor Binding Affinity: (R)-(+)-Dimethindene demonstrates a substantially higher binding affinity for the histamine H1 receptor than Loratadine, suggesting greater potency at the primary target.
-
Anti-inflammatory Effects: Loratadine exhibits broader anti-inflammatory activities by inhibiting the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, and by modulating key inflammatory signaling pathways. While (R)-(+)-Dimethindene is considered to have anti-inflammatory properties, specific in vitro data on cytokine inhibition is lacking for a direct comparison.
References
(R)-(+)-Dimethindene: A Head-to-Head Comparison with Other H1 Antagonists
A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of (R)-(+)-Dimethindene, focusing on its efficacy, selectivity, and sedative effects relative to other H1 receptor antagonists.
Introduction
Dimethindene (B1670660) is a first-generation H1 antagonist that has been in clinical use for the treatment of allergic conditions. It exists as a racemic mixture of two enantiomers: (R)-(-)-dimethindene and (S)-(+)-dimethindene. Pharmacological studies have revealed a significant stereoselectivity in their biological activity. The (R)-(-)-enantiomer is the eutomer responsible for the antihistaminic effects, exhibiting high affinity for the H1 receptor.[1][2] Conversely, the (S)-(+)-enantiomer displays a higher affinity for muscarinic receptors, particularly the M2 subtype.[1] This guide provides a detailed head-to-head comparison of (R)-(+)-Dimethindene (the less active enantiomer at the H1 receptor) and its more active counterpart, (R)-(-)-dimethindene, with other prominent first and second-generation H1 antagonists. The comparison is based on experimental data for receptor binding affinity, in vivo efficacy in preclinical models of allergy, and sedative potential.
H1 Receptor Signaling Pathway
Histamine (B1213489) H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[3][4]
Figure 1: H1 Receptor Signaling Pathway.
Muscarinic Receptor Signaling Pathway
The (S)-(+)-enantiomer of dimethindene is a potent antagonist of the M2 muscarinic receptor. Muscarinic receptors are also GPCRs, with the M2 subtype primarily coupling to Gi/o proteins. Activation of M2 receptors by acetylcholine (B1216132) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is distinct from the H1 receptor pathway and is associated with different physiological effects, including a decrease in heart rate.[5][6]
Figure 2: M2 Muscarinic Receptor Signaling Pathway.
Receptor Binding Affinity
The binding affinity of an antagonist to its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or as pA2, the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower Ki or a higher pA2 value indicates a higher binding affinity.
The stereoselectivity of dimethindene is evident in its receptor binding profile. The (R)-(-)-enantiomer is significantly more potent at the H1 receptor, while the (S)-(+)-enantiomer shows higher affinity for muscarinic receptors.
Table 1: Receptor Binding Affinities (pA2 and pKi) of Dimethindene Enantiomers
| Compound | H1 Receptor (pA2) | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) |
| (R)-(-)-Dimethindene | 9.42[6] | - | - | - | - |
| (S)-(+)-Dimethindene | 7.48[6] | 7.08[6] | 7.78[6] | 6.70[6] | 7.00[6] |
Table 2: Comparative H1 Receptor Binding Affinities (Ki) of Various H1 Antagonists
| Compound | Ki (nM) | Generation |
| Desloratadine | 0.4 - 0.87[7] | Second |
| Levocetirizine | 2 - 3[7][8] | Second |
| Terfenadine | 2[7] | Second |
| Cetirizine | 6[8] | Second |
| Fexofenadine | 10[7] | Second |
| Loratadine | 16[7] | Second |
| Chlorpheniramine (B86927) | 2[7] | First |
| Hydroxyzine | 10[7] | First |
Note: Data in Table 2 is compiled from different studies and should be interpreted with caution as experimental conditions can vary.
In Vivo Efficacy: Preclinical Models
The antihistaminic activity of H1 antagonists is commonly evaluated in preclinical models that mimic allergic reactions. The histamine-induced wheal and flare response in guinea pigs is a standard model to assess the in vivo efficacy of these drugs.
A study directly comparing dimethindene maleate (B1232345) with chlorpheniramine demonstrated the superior efficacy of dimethindene in reducing both wheal and flare areas induced by histamine.[9]
Table 3: Comparative Efficacy in Histamine-Induced Weal and Flare Model in Humans
| Treatment (oral) | Dose | % Reduction in Weal Area | % Reduction in Flare Area |
| Dimethindene maleate | 6 mg | 28.8% | 39.1% |
| Chlorpheniramine maleate | 12 mg | < 28.8% (P < 0.01 vs Dimethindene) | < 39.1% |
Assessment of Sedative Effects
A significant drawback of first-generation H1 antagonists is their sedative effect, which is attributed to their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system. Preclinical models such as the open field test and the rotarod test are used to quantify these sedative effects.
-
Open Field Test: This test assesses locomotor activity and exploratory behavior. A decrease in the total distance traveled and the frequency of rearing is indicative of sedation.[10][11]
-
Rotarod Test: This test measures motor coordination and balance. A reduced latency to fall from a rotating rod suggests motor impairment, which can be a consequence of sedation.
While direct comparative preclinical data on the sedative effects of (R)-(+)-Dimethindene versus a wide range of other H1 antagonists is limited, the known properties of first-generation antihistamines suggest that the (R)-(-)-enantiomer, being the more potent H1 antagonist, is likely the primary contributor to the sedative effects of racemic dimethindene.
Experimental Protocols
Histamine-Induced Wheal and Flare Test in Guinea Pigs (Adapted from general knowledge)
Figure 3: Experimental Workflow for Histamine-Induced Wheal and Flare Test.
Detailed Methodology:
-
Animals: Male Hartley guinea pigs (300-350 g) are used.
-
Preparation: The dorsal skin of the guinea pigs is shaved 24 hours before the experiment.
-
Drug Administration: Animals are fasted overnight. The test compound (e.g., (R)-(+)-Dimethindene, other H1 antagonists) or vehicle is administered orally or intraperitoneally at a specified time before histamine challenge.
-
Histamine Challenge: A fixed concentration of histamine dihydrochloride (B599025) (e.g., 10 µg/mL in saline) is injected intradermally (0.1 mL) at multiple sites on the shaved back.
-
Measurement: After a set time (e.g., 30 minutes), the diameter of the wheal (edema) and the area of the flare (erythema) are measured. The area of the flare can be traced and calculated using image analysis software.
-
Data Analysis: The percentage inhibition of the wheal and flare response is calculated for each drug-treated group compared to the vehicle-treated control group.
Open Field Test for Sedation Assessment in Mice (Adapted from general knowledge)
References
- 1. Studies on histamine-induced cutaneous flare in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. Comparative effect of dimethindene maleate and chlorpheniramine maleate on histamine-induced weal and flare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
A Comparative Guide to Bioanalytical Method Validation for (R)-(+)-Dimethindene in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of (R)-(+)--Dimethindene in tissue samples. As no specific validated method for this analyte in tissue currently exists in published literature, this document outlines a proposed state-of-the-art approach using enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compares it with alternative, less suitable methods. The information presented is based on established principles of bioanalysis for small molecules in complex matrices and enantioselective chromatography of related compounds.
Introduction to (R)-(+)-Dimethindene Bioanalysis
Dimethindene (B1670660) is a chiral antihistamine and anticholinergic agent. It is the (R)-(+)-enantiomer that is primarily responsible for its antihistaminic activity. When assessing the distribution and accumulation of this drug in tissues, a sensitive, selective, and stereospecific analytical method is crucial for accurate pharmacokinetic and toxicokinetic studies. Tissue matrices present significant analytical challenges due to their complexity, requiring extensive sample preparation to remove interfering substances.
This guide details a proposed LC-MS/MS method tailored for the analysis of (R)-(+)-Dimethindene in tissue and provides a comparative analysis against other potential analytical techniques.
Comparison of Bioanalytical Methods
The selection of an appropriate bioanalytical method depends on several factors, including sensitivity, selectivity, specificity, and the nature of the biological matrix. For the analysis of (R)-(+)-Dimethindene in tissue, an LC-MS/MS method is proposed as the most suitable approach.
| Parameter | Proposed Enantioselective LC-MS/MS | Alternative 1: HPLC-UV | Alternative 2: Gas Chromatography (GC) |
| Selectivity | Very High (Mass-based) | Low to Moderate | Moderate |
| Stereospecificity | High (with chiral column) | Possible with chiral column, but may have lower resolution | Possible with chiral column, but requires derivatization |
| Sensitivity | Very High (pg/mL range) | Low (µg/mL range)[1] | Moderate (ng/mL range) |
| Matrix Effect | Can be significant but manageable with appropriate sample cleanup and internal standards | High | High |
| Sample Throughput | High (with modern UPLC systems) | Low to Moderate | Low |
| Suitability for Tissue | High (robust for complex matrices) | Low (high interference) | Moderate (extensive cleanup required) |
Proposed Method: Enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This proposed method is designed to provide the necessary sensitivity, selectivity, and stereospecificity for the accurate quantification of (R)-(+)-Dimethindene in tissue samples.
Experimental Protocol
1. Tissue Sample Preparation
-
Homogenization: A known weight of the tissue sample (e.g., 100-500 mg) is homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer to create a uniform tissue homogenate.
-
Protein Precipitation: An organic solvent such as acetonitrile (B52724) is added to the tissue homogenate to precipitate proteins. The sample is vortexed and then centrifuged to separate the protein pellet.
-
Liquid-Liquid Extraction (LLE): The supernatant from the protein precipitation step is subjected to LLE. A water-immiscible organic solvent (e.g., methyl tert-butyl ether) is added, and the mixture is vortexed. The pH of the aqueous phase is adjusted to an alkaline value to ensure dimethindene is in its free base form, facilitating its extraction into the organic layer. The sample is then centrifuged to separate the layers.
-
Evaporation and Reconstitution: The organic layer containing the analyte is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in the mobile phase for LC-MS/MS analysis.
2. Enantioselective Chromatographic Separation
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Chiral Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose), is used to separate the (R)-(+)- and (S)-(-)-enantiomers of dimethindene.
-
Mobile Phase: A suitable mobile phase, likely a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a basic additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: A flow rate appropriate for the column dimensions.
-
Column Temperature: The column temperature is maintained at a constant value to ensure reproducible retention times.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization: ESI in positive mode is used to generate protonated molecular ions [M+H]⁺ of dimethindene.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for dimethindene and an internal standard are monitored to ensure selectivity and sensitivity.
Method Validation Parameters
The proposed method would be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[2] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank tissue samples from multiple sources to ensure no interference at the retention time of the analyte and internal standard.
-
Linearity: The response of the method should be linear over a defined concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The effect of the tissue matrix on the ionization of the analyte is evaluated.
-
Extraction Recovery: The efficiency of the extraction process is determined.
-
Stability: The stability of the analyte in the tissue matrix under various storage and handling conditions is assessed.
Diagrams
Caption: Experimental workflow for the analysis of (R)-(+)-Dimethindene in tissue samples.
Caption: Key parameters for bioanalytical method validation.
Conclusion
For the reliable quantification of (R)-(+)-Dimethindene in complex tissue matrices, an enantioselective LC-MS/MS method is the most appropriate choice. Its high sensitivity, selectivity, and ability to resolve enantiomers make it superior to other techniques like HPLC-UV or GC. The detailed experimental protocol and validation strategy provided in this guide offer a robust framework for researchers and scientists in the field of drug development to establish a validated bioanalytical method for this specific application. The successful implementation of such a method will enable accurate characterization of the tissue distribution of (R)-(+)-Dimethindene, contributing to a better understanding of its pharmacology and toxicology.
References
A Comparative Analysis of the In Vivo Antihistaminic Efficacy of Dimethindene and Cetirizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antihistaminic effects of Dimethindene (B1670660), a first-generation H1 antagonist, and Cetirizine (B192768), a second-generation H1 antagonist. By examining key pharmacodynamic parameters from various clinical studies, this document aims to offer an objective resource for researchers and professionals in the field of drug development and allergy research.
Executive Summary
Dimethindene maleate (B1232345) and Cetirizine hydrochloride are both potent H1 antihistamines used in the management of allergic conditions. While both effectively antagonize the histamine (B1213489) H1 receptor, their distinct pharmacological profiles, stemming from their classification as first and second-generation antihistamines respectively, lead to differences in their clinical performance. This guide synthesizes available in vivo data on their efficacy in inhibiting the histamine-induced wheal and flare response, their onset and duration of action, and their sedative potential.
Mechanism of Action: Targeting the Histamine H1 Receptor
Both Dimethindene and Cetirizine exert their antihistaminic effects by acting as inverse agonists at the histamine H1 receptor. The binding of histamine to this G-protein coupled receptor (GPCR) initiates a signaling cascade that is central to the allergic inflammatory response.
The activation of the H1 receptor by histamine leads to the dissociation of the Gq alpha subunit from the Gβγ dimer.[1] The Gαq subunit, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling cascade ultimately results in the characteristic symptoms of an allergic reaction, including vasodilation (flare), increased vascular permeability (wheal), and sensory nerve stimulation (itching).[2][4]
Dimethindene and Cetirizine bind to the H1 receptor, stabilizing it in an inactive conformation, thereby preventing histamine-induced signaling.[5][6] The primary difference in their mechanism of action lies in their selectivity and ability to cross the blood-brain barrier. As a second-generation antihistamine, Cetirizine exhibits higher selectivity for the peripheral H1 receptors and has a lower propensity to cross the blood-brain barrier, which is associated with a reduced incidence of central nervous system side effects like sedation.[7][8]
Histamine H1 Receptor Signaling Pathway
Comparative In Vivo Efficacy: Wheal and Flare Inhibition
The histamine-induced wheal and flare test is a standard in vivo model for assessing the cutaneous efficacy of antihistamines. While no direct head-to-head clinical trial comparing Dimethindene and Cetirizine was identified, data from separate studies provide insights into their relative potencies.
| Parameter | Dimethindene Maleate | Cetirizine Hydrochloride |
| Dosage | 4 mg (oral) | 10 mg (oral) |
| Maximal Inhibition | Observed at 5 hours post-administration.[9] | Significant inhibition within 20 minutes of a single dose.[7] |
| Wheal Inhibition | Strong inhibition observed.[9] | Significant decrease in wheal reaction.[10] |
| Flare Inhibition | Strong inhibition, more pronounced than wheal inhibition.[9] | Significant decrease in flare reaction.[10] |
Note: The data for Dimethindene and Cetirizine are from separate studies and are not directly comparable due to potential differences in study design, patient populations, and methodologies. The provided information is for illustrative purposes.
Onset and Duration of Action
The speed at which an antihistamine provides relief and the duration of its effect are critical clinical considerations.
| Parameter | Dimethindene Maleate | Cetirizine Hydrochloride |
| Onset of Action | Maximal effects observed at 5 hours after oral administration.[9] | Effects can be observed within 20 minutes of a single oral dose.[7] Cetirizine has the fastest onset of action among the newer antihistamines.[11] |
| Duration of Action | The mean residence time of the inhibitory effects is approximately 13 hours.[9] | Effects persist for 24 hours.[7] |
Sedative Effects
A key differentiator between first and second-generation antihistamines is their sedative potential.
| Parameter | Dimethindene Maleate | Cetirizine Hydrochloride |
| Classification | First-generation antihistamine | Second-generation antihistamine |
| Sedation | As a first-generation antihistamine, it is expected to have sedative properties due to its ability to cross the blood-brain barrier.[12] Concomitant use with other CNS depressants can potentiate sedative effects.[13] | The incidence of sedation is less than that of first-generation antihistamines but is greater than placebo.[11] Its lower sedative potential is attributed to its reduced ability to cross the blood-brain barrier and higher selectivity for peripheral H1 receptors.[8] |
Experimental Protocols
The following outlines a typical experimental workflow for a histamine-induced wheal and flare study, a common method for evaluating the in vivo efficacy of antihistamines.
Experimental Workflow
Detailed Methodologies:
-
Histamine-Induced Wheal and Flare Test: This test involves the intradermal injection or epicutaneous application (prick test) of a standardized histamine solution onto the volar surface of the forearm.[14][15]
-
Procedure: A small drop of histamine solution is placed on the skin, and a sterile lancet is used to prick through the drop, introducing the histamine into the epidermis.[14]
-
Measurement: After a specified time, typically 15-20 minutes, the resulting wheal (a raised, edematous lesion) and flare (surrounding erythema) are measured.[14][15] The areas are often traced and calculated using planimetry or digital imaging.
-
Controls: A negative control (saline) and a positive control (histamine) are typically included to ensure the validity of the test.[15]
-
-
Study Design: Most clinical studies evaluating antihistamines employ a double-blind, placebo-controlled, crossover design.[9][16] This design minimizes bias and allows for within-subject comparisons of the drug's effect versus placebo.
-
Dosage and Administration: In the cited studies, Dimethindene maleate was administered orally at a dose of 4 mg, while Cetirizine hydrochloride was given orally at a dose of 10 mg.[9][10]
-
Timing of Measurements: To determine the onset and duration of action, wheal and flare measurements are taken at multiple time points after drug administration.[9]
Conclusion
Based on the available in vivo data, both Dimethindene and Cetirizine are effective in inhibiting the histamine-induced wheal and flare response. Cetirizine, a second-generation antihistamine, demonstrates a more rapid onset of action and a longer duration of effect compared to the first-generation antihistamine, Dimethindene. Furthermore, Cetirizine is associated with a lower incidence of sedation, a significant advantage in clinical practice.
It is important to note that the absence of direct comparative studies necessitates a cautious interpretation of these findings. Future head-to-head clinical trials are warranted to provide a more definitive comparison of the in vivo antihistaminic effects of Dimethindene and Cetirizine. Nevertheless, the synthesized data in this guide offers valuable insights for researchers and drug development professionals in the field of allergy and immunology.
References
- 1. scispace.com [scispace.com]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine receptor - Wikipedia [en.wikipedia.org]
- 5. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Review of cetirizine hydrochloride for the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of oral cetirizine on in vivo antigen-induced histamine and PAF-acether release and eosinophil recruitment in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diphenhydramine versus nonsedating antihistamines for acute allergic reactions: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the central and peripheral antihistamine effects of dimethindene maleate (Fenistil®) and its enantiomers | Semantic Scholar [semanticscholar.org]
- 13. What is Dimetindene Maleate used for? [synapse.patsnap.com]
- 14. allergy.org.au [allergy.org.au]
- 15. Appropriate use of allergy testing in primary care - Best Tests December 2011 [bpac.org.nz]
- 16. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Validated Analytical Methods for Dimethindene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various validated analytical methods for the quantitative determination of Dimethindene (B1670660). While a formal inter-laboratory validation study was not identified in the public domain, this document synthesizes data from several single-laboratory validation studies to offer a comparative perspective on the performance of different high-performance liquid chromatography (HPLC) methods. The data presented herein is intended to assist researchers in selecting an appropriate analytical method for their specific needs.
Comparison of Method Performance
The following table summarizes the key performance characteristics of different validated HPLC methods for Dimethindene analysis.
| Parameter | Method 1: HPLC-DAD | Method 2: Ion-Pair Reversed-Phase HPLC | Method 3: HILIC-UV |
| Linearity Range | 5–300 µg/mL[1][2] | 1–8 µg/mL[3] | Not specified |
| Correlation Coefficient (r²) | >0.9999[1][2] | 0.998[3] | Not specified |
| Precision (RSD%) | Not specified | ≤ 1.2%[3] | Not specified |
| Accuracy (% Recovery) | Not specified | 99.9 ± 1.0%[3] | Not specified |
| Analysis Time | Not specified | ~10 minutes[3] | < 3 minutes[1] |
Experimental Protocols
Method 1: Stability-Indicating HPLC-DAD
This method is designed for the simultaneous determination of phenylephrine (B352888) hydrochloride, dimetindene maleate (B1232345) (DMD), and benzalkonium chloride in nasal drops and gel dosage forms.[1][2]
-
Chromatographic System:
-
Column: Venusil XBP Cyano column (4.6 x 250 mm, 5 µm particle size).[1][2]
-
Mobile Phase: Gradient elution with a buffer solution of potassium dihydrogen phosphate (B84403) (0.025 M) and sodium 1-butane sulfonate (0.025 M), adjusted to pH 6.0, and acetonitrile (B52724).[1][2]
-
Detection: Diode Array Detector (DAD). Wavelengths for peak area measurement were 271 nm, 256 nm (for DMD), and 206 nm.[1]
-
-
Validation Parameters:
-
The method was validated for system suitability, linearity, range, precision, accuracy, specificity, robustness, detection, and quantification limits.[1][2]
-
Forced degradation studies were conducted under neutral, acidic, and alkaline hydrolysis, oxidation, and thermal conditions to demonstrate the method's stability-indicating properties.[1][2]
-
Method 2: Ion-Pair Reversed-Phase HPLC
This method was developed for the determination of Dimethindene Maleate in its various dosage forms, including capsules, drops, and gels.[3]
-
Chromatographic System:
-
Validation Parameters:
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection
This method was developed for the rapid determination of dimethindene maleate in pharmaceutical gel.[1]
-
Chromatographic System:
-
Column: SeQuant ZIC®–HILIC (50 mm × 2.1 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and an aqueous solution of acetic acid (25 mM) and ammonium (B1175870) acetate (B1210297) (2.5 mM) in a ratio of 87.5:12.5 (v:v).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Detection: UV detection at 258 nm.[1]
-
-
Validation Parameters:
-
The method was validated, although specific quantitative data for all parameters are not detailed in the available abstract.[1]
-
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, a fundamental process in ensuring data quality and reliability in pharmaceutical analysis.
Caption: A flowchart of the analytical method validation process.
References
A Comparative Assessment of the Sedative Effects of Dimethindene Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative and antihistaminic properties of the enantiomers of Dimethindene, (R)-(-)-Dimethindene and (S)-(+)-Dimethindene. The information is supported by experimental data to aid in research and development.
Dimethindene is a first-generation H1 antagonist that exists as a racemic mixture of two enantiomers.[1] While the therapeutic activity of many chiral drugs resides in one enantiomer, the other may have different pharmacological properties or be inactive. Understanding the distinct effects of each Dimethindene enantiomer is crucial for optimizing its therapeutic use and minimizing side effects.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the pharmacological profiles of the Dimethindene enantiomers.
| Enantiomer | H1 Receptor Affinity (pA2) | Muscarinic M2 Receptor Affinity (pKi) | Primary Sedative Effect | Reference |
| (R)-(-)-Dimethindene | 9.42 | - | Yes | [1] |
| (S)-(+)-Dimethindene | 7.48 | 7.78 | No | [1] |
Table 1: Receptor Affinity and Sedative Potential of Dimethindene Enantiomers. The (R)-(-)-enantiomer is a potent H1 antagonist, which is associated with its sedative effects.[1][2] Conversely, the (S)-(+)-enantiomer shows significantly lower affinity for the H1 receptor but is a potent M2-selective muscarinic receptor antagonist.[1][3]
| Study Parameter | Racemic Dimethindene (4 mg) | (R)-(-)-Dimethindene (2 mg) | (S)-(+)-Dimethindene (2 mg) | Placebo | Reference |
| Peripheral Antihistamine Activity | Significant inhibition of histamine-induced wheal and flare | Significant inhibition of histamine-induced wheal and flare | No significant difference from placebo | - | [4][5] |
| Central Sedative Effects (EEG) | Sedative effect comparable to (-)-enantiomer | Sedative effect observed | Spectral differences at a later time point | - | [4][5] |
| Subjective Sedation (SEVS) | Decreased scores (increased sleepiness) | Decreased scores (increased sleepiness) | Decreased scores (increased sleepiness) | - | [4][5] |
| Daytime Sleep Latency | Not Reported | Reduced (indicating sedation) | No significant difference from placebo | - | [2] |
Table 2: Comparative Effects of Racemic Dimethindene and its Enantiomers in Human Studies. These studies highlight that the peripheral antihistamine and primary sedative effects reside with the (R)-(-)-enantiomer.[2][4][5] While the (S)-(+)-enantiomer did show some subjective sedative effects, it did not significantly impact objective measures like daytime sleep latency.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Receptor Binding and Functional Assays
-
Objective: To determine the in vitro affinity of Dimethindene enantiomers for histamine (B1213489) H1 and muscarinic receptor subtypes.
-
Methodology:
-
Tissue Preparation: Membranes from guinea-pig cerebral cortex or transfected cell lines expressing specific receptor subtypes are prepared.
-
Radioligand Binding: Competitive binding assays are performed using a radiolabeled ligand (e.g., [3H]mepyramine for H1 receptors, [3H]pirenzepine for M1 receptors).
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the Dimethindene enantiomers.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).
-
-
Functional Assays (e.g., Guinea-Pig Ileum):
-
A segment of guinea-pig ileum is suspended in an organ bath containing a physiological salt solution.
-
The tissue is contracted by adding an agonist (e.g., histamine for H1, carbachol (B1668302) for muscarinic receptors).
-
The antagonistic effect of the Dimethindene enantiomers is measured by their ability to shift the concentration-response curve of the agonist to the right.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, is calculated.[6]
-
Assessment of Sedative Effects in Humans
-
Study Design: Double-blind, placebo-controlled, crossover studies are typically employed to minimize bias.[4][5]
-
Objective Measures:
-
Electroencephalography (EEG):
-
EEG electrodes are placed on the scalp of healthy volunteers.
-
Resting EEG is recorded before and at multiple time points after drug administration.
-
Spectral analysis is performed to quantify the power in different frequency bands (e.g., delta, theta, alpha, beta). An increase in slow-wave activity (delta and theta) and a decrease in alpha-wave frequency are indicative of sedation.[4][5]
-
-
Multiple Sleep Latency Test (MSLT):
-
Subjects are given several opportunities to nap at regular intervals (e.g., every 2 hours) throughout the day in a quiet, dark room.
-
The time it takes for the subject to fall asleep (sleep latency) is measured using polysomnography.
-
A reduction in mean sleep latency is a direct measure of increased physiological sleepiness.[2]
-
-
-
Subjective Measures:
-
Visual Analogue Scales (VAS) for Sleepiness (SEVS):
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the sedative effects of Dimethindene enantiomers.
Caption: Histamine H1 receptor signaling pathway and the mechanism of sedation.
Caption: Experimental workflow for assessing the sedative effects of Dimethindene enantiomers.
Caption: Logical relationship of Dimethindene enantiomers and their primary pharmacological effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhcw.nhs.uk [uhcw.nhs.uk]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. sleepeducation.org [sleepeducation.org]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of (R)-(+)-Dimethindene Maleate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (R)-(+)-Dimethindene maleate (B1232345) is crucial for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, in line with established safety protocols and regulatory guidelines.
Summary of Key Hazards
(R)-(+)-Dimethindene maleate is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this substance does not enter the environment through improper disposal.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₈N₂O₄ | [1] |
| Molecular Weight | 408.5 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| GHS Hazard Statements | H302: Harmful if swallowedH411: Toxic to aquatic life with long lasting effects | [1] |
| Predicted Rat Acute Oral Toxicity (LD50) | ~1106 mg/kg (calculated from 2.7060 mol/kg) | [2] |
Experimental Protocols: Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound in a laboratory setting.
Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be treated as hazardous chemical waste. This includes pure substance, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous waste, biological waste, and other incompatible chemical waste.
Waste Collection and Storage
-
Use Appropriate Containers: Collect waste in a designated, leak-proof, and clearly labeled container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (harmful, environmental hazard).
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.
Disposal of Unused or Expired this compound
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.
-
Licensed Waste Disposal Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal company. This ensures that the waste is handled and disposed of in accordance with all federal, state, and local regulations.
-
Chemical Incineration: An alternative is to arrange for the material to be burned in a chemical incinerator equipped with an afterburner and scrubber. This should only be carried out by a licensed facility.
Decontamination of Labware and Spills
-
Contaminated Labware: All disposable labware that has come into contact with this compound should be collected as solid hazardous waste. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and the rinsate collected as hazardous liquid waste.
-
Spill Cleanup:
-
Small Spills:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
-
Mandatory Visualization
The following diagram illustrates the decision-making process for the disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
Personal protective equipment for handling (R)-(+)-Dimethindene maleate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-(+)-Dimethindene maleate (B1232345). The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
When handling (R)-(+)-Dimethindene maleate, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are also fundamental.[1]
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][3] | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing or a complete suit protecting against chemicals.[1][4] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | A suitable respirator should be used if adequate ventilation cannot be maintained or if dust is generated.[1][4] | Prevents inhalation of the compound, especially in powder form.[4] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, dry, cool, and well-ventilated place.[2][3] Recommended storage temperature is 4°C, under nitrogen, and away from moisture.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[1][3]
-
-
Preparation for Use :
-
Weighing and Aliquoting :
-
Handle as a solid. Avoid creating dust.[4]
-
Use a dedicated and clean spatula for transferring the powder.
-
If making a stock solution, dissolve the solid in the solvent of choice, purged with an inert gas. This compound is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in methanol (B129727) (0.1-1 mg/ml).[5]
-
-
Experimental Use :
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that have come into contact with the chemical. Scrubbing with alcohol can be an effective decontamination method.[1]
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect excess and expired this compound in a suitable, closed, and labeled container for disposal.[4]
-
Collect all contaminated disposable materials, such as gloves, wipes, and pipette tips, in a designated hazardous waste container.
-
-
Disposal Method :
-
Dispose of the substance and contaminated packaging in accordance with all applicable federal, state, and local regulations.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3][4] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not let the product enter drains, water courses, or the soil.[1][3][4]
-
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if symptoms develop or persist.[1][3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician immediately.[1][3] |
Safe Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
